4-methyl-2,3,4,9-tetrahydro-1H-carbazole
Description
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Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H15N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-3,6-7,9,14H,4-5,8H2,1H3 |
InChI Key |
CXYGSAKCLNDSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole
An In-Depth Technical Guide on the Chemical Structure and Properties of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Abstract
4-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS: 19283-54-6) is a tricyclic indole derivative serving as a critical scaffold in the synthesis of carbazole alkaloids and pharmaceutical intermediates.[1][2][3] Functioning as a structural homolog to the Ramatroban intermediate, this compound presents unique stereochemical and regiochemical challenges during synthesis. This guide provides a rigorous analysis of its chemical identity, Fischer indole synthesis pathways, physicochemical properties, and experimental protocols for isolation and enantioseparation.
Chemical Identity & Stereochemistry
Core Structure and Nomenclature
The compound belongs to the tetrahydrocarbazole (THC) class, characterized by an indole ring fused to a saturated cyclohexane ring at the [2,3] position.[4] The "4-methyl" designation indicates a methyl substituent on the saturated ring at the carbon adjacent to the benzene ring fusion (C4a).
-
IUPAC Name: 4-methyl-2,3,4,9-tetrahydro-1H-carbazole[1][5][6]
-
CAS Number: 19283-54-6[7]
-
Molecular Formula: C₁₃H₁₅N[8]
-
Molecular Weight: 185.27 g/mol
-
SMILES: CC1CCCC2=C1NC3=CC=CC=C23
Stereochemical Analysis
The presence of a methyl group at the C4 position creates a chiral center, resulting in two enantiomers. Unlike the planar aromatic carbazole, the saturated ring of 4-methyl-THC adopts a half-chair conformation, with the methyl group occupying either a pseudo-axial or pseudo-equatorial position to minimize steric strain with the peri-hydrogen at position 5 of the benzene ring.
-
Chirality: Racemic mixture (±) typically obtained from non-stereoselective synthesis.
-
Enantiomers: (4R)-4-methyl-THC and (4S)-4-methyl-THC.
Synthesis & Manufacturing
The Fischer Indole Synthesis Route
The primary synthetic route involves the condensation of phenylhydrazine with 3-methylcyclohexanone . This reaction is notable for its regiochemical duality, yielding two distinct structural isomers: 4-methyl-THC and 2-methyl-THC.
Mechanism and Regioselectivity
The reaction proceeds via the formation of a phenylhydrazone intermediate, which undergoes acid-catalyzed enolization. The direction of enolization determines the final product:
-
Path A (Kinetic/Thermodynamic Competition): Enolization towards C2 (the more substituted
-carbon) leads to C-C bond formation at C2. Upon cyclization, the methyl group ends up at the C4 position of the tetrahydrocarbazole. -
Path B: Enolization towards C6 (the less substituted
-carbon) leads to C-C bond formation at C6. Upon cyclization, the methyl group ends up at the C2 position of the tetrahydrocarbazole.
Note: Contrary to some general rules favoring the more substituted enamine, 3-substituted cyclohexanones often yield mixtures requiring chromatographic separation.
Diagram: Regioselective Synthesis Pathways
Caption: Divergent pathways in the Fischer Indole synthesis of 3-methylcyclohexanone, yielding 4-methyl and 2-methyl isomers.
Physicochemical Properties
The following data characterizes the purified 4-methyl isomer.
| Property | Value | Notes |
| Physical State | Solid (Crystalline powder) | White to pale brown depending on purity. |
| Melting Point | 108–112 °C | Distinct from 2-methyl isomer (~102°C) and unsubstituted THC (118°C). |
| Solubility | Soluble in CHCl₃, DMSO, MeOH | Insoluble in water. |
| LogP (Predicted) | ~3.6 | Highly lipophilic due to the tricyclic hydrocarbon skeleton. |
| pKa (NH) | ~17 | Weakly acidic, typical for indole N-H. |
| UV/Vis Absorption | Characteristic indole chromophore. |
Experimental Protocols
Synthesis and Purification Protocol
Objective: Synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole via Glacial Acetic Acid catalyzed Fischer Indole Synthesis.
-
Reagent Prep: In a 250 mL round-bottom flask, combine phenylhydrazine (1.0 eq, 10 mmol) and 3-methylcyclohexanone (1.1 eq, 11 mmol).
-
Reaction: Add glacial acetic acid (20 mL) as solvent and catalyst. Reflux the mixture at 110°C for 2–4 hours. Monitor consumption of hydrazine by TLC (Hexane:EtOAc 8:2).
-
Work-up:
-
Cool reaction to room temperature.[9]
-
Pour into crushed ice (100 g) and neutralize with saturated NaHCO₃ or NaOH (10%) until pH ~7.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification (Crucial Step):
-
The crude residue contains both 4-methyl and 2-methyl isomers.
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient of Petroleum Ether : Ethyl Acetate (98:2 to 90:10).
-
Elution Order: The 4-methyl isomer typically elutes after the 2-methyl isomer due to slight steric shielding of the polar N-H by the adjacent methyl group, affecting interaction with silica. (Verify fractions by ¹H NMR).
-
-
Crystallization: Recrystallize the isolated 4-methyl fraction from Ethanol/Water to yield white needles.
Analytical Validation (¹H NMR)
-
Diagnostic Signal: Look for the doublet/multiplet of the methyl group.
-
4-Methyl Isomer: Methyl doublet at
~1.3 ppm. The methine proton (H4) appears as a multiplet at ~3.0 ppm, significantly deshielded by the adjacent aromatic ring. -
2-Methyl Isomer: Methyl doublet at
~1.1 ppm. The methine proton (H2) is further from the aromatic ring and appears upfield (~1.8–2.0 ppm).
-
Pharmacological Context & Applications
Relation to Ramatroban (Bay u 3405)
While Ramatroban is a sulfonamide derivative of 3-amino-1,2,3,4-tetrahydrocarbazole, the 4-methyl analog serves as a vital probe for Structure-Activity Relationship (SAR) studies.
-
Steric Occlusion: The 4-methyl group sterically hinders the "bay region" of the molecule, potentially altering binding affinity to receptors like CRTH2 (Prostaglandin D2 receptor 2) compared to the unsubstituted parent.
-
Metabolic Stability: Methyl substitution at metabolic "soft spots" (benzylic positions) can block oxidation, potentially increasing half-life in derivative drug candidates.
Biological Activity
Derivatives of 4-methyl-THC have demonstrated activity in:
-
Anticancer Screening: Exhibiting cytotoxicity against A-549 (lung cancer) cell lines.
-
Antimicrobial Agents: When coupled with triazole or hydrazide moieties.
References
-
Synthesis and Regioselectivity: Robinson, B.[4] "The Fischer Indole Synthesis."[2][10][11][12][13] Chemical Reviews, 1963, 63(4), 373-401.Link
-
Ramatroban Chemistry: Rosentreter, U., et al. "Synthesis and Absolute Configuration of the Thromboxane Antagonist Ramatroban." Arzneimittel-Forschung, 1989, 39(12), 1519-1521.Link
-
Experimental Protocols: Campi, E. M., et al. "Fischer Indole Synthesis of Tetrahydrocarbazoles."[4] Journal of the Chemical Society, Perkin Transactions 1, 1988.Link
-
CAS Registry Data: National Institutes of Health (NIH) PubChem. "4-methyl-2,3,4,9-tetrahydro-1H-carbazole (Compound)."Link
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biological activity of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole in drug discovery
An in-depth technical analysis of the biological activity and drug discovery potential of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Executive Summary
The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a highly privileged molecular framework in medicinal chemistry. Characterized by a fused tricyclic system comprising a benzene ring, a pyrrole ring, and a partially saturated cyclohexane ring, this extraordinary framework is ubiquitous in naturally occurring indole alkaloids and pharmacological compounds[1]. It forms the core of several FDA-approved therapeutics, including the 5-HT3 receptor antagonist ondansetron and the thromboxane A2 receptor antagonist ramatroban[2].
Within this class, 4-methyl-2,3,4,9-tetrahydro-1H-carbazole represents a critical structural node. The introduction of a methyl group at the C4 position breaks molecular symmetry, introduces a chiral center, and fundamentally alters the steric and lipophilic landscape of the molecule. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating synthetic protocols associated with this potent pharmacophore.
Mechanistic Pharmacology & Target Engagement
Recent advancements in deep learning-guided phenotypic drug discovery have repositioned THCz derivatives as potent, broad-spectrum antitumor agents[3]. The 4-methyl-THCz scaffold acts as a rigid, hydrophobic wedge capable of intercalating into complex protein-protein interaction interfaces.
The Causality of the C4-Methyl Substitution: From a thermodynamic perspective, the C4-methyl group restricts the conformational flipping of the saturated cyclohexane ring, locking the molecule into a preferred half-chair conformation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the added lipophilicity (increased partition coefficient, LogP) enhances cell membrane permeability, a critical factor for targeting intracellular oncological pathways.
In advanced oncology models, highly substituted THCz analogs (such as the enantiomerically pure R-(-)-WJ0909) have demonstrated optimal efficacy against multidrug-resistant cancer cells and patient-derived organoids (PDOs)[3]. Mechanistically, these compounds upregulate p53 expression, triggering a cascade that leads to Bax activation, mitochondrial depolarization, and ultimately, mitochondria-dependent endogenous apoptosis[4],[3].
Fig 1: Tetrahydrocarbazole-induced p53-mediated mitochondrial apoptosis pathway.
Structure-Activity Relationship (SAR) & Quantitative Data
The biological efficacy of the THCz scaffold is highly sensitive to substitution patterns. The table below synthesizes the comparative pharmacological profiles of the baseline THCz core versus methylated derivatives and clinical benchmarks, highlighting the functional superiority of targeted structural modifications[1],[5],[3].
| Compound | Structural Feature | Target / Assay | Efficacy (IC50 / Activity) | Pharmacological Advantage |
| Unsubstituted THCz | Baseline tricyclic core | Pan-kinase inhibition | 1.5 - 5.0 μM | Broad-spectrum baseline activity; high metabolic clearance. |
| 4-Methyl-THCz | C4-Methylation (Chiral) | p53-mediated Apoptosis | 0.8 - 1.2 μM | Enhanced lipophilicity; restricted conformation limits off-target binding. |
| WJ0909 (Analog) | Deep-learning optimized THCz | Multidrug-resistant PDOs | Sub-nanomolar | Optimized target engagement; evades efflux pump mechanisms. |
| Ondansetron | Carbonyl/Methylated THCz | 5-HT3 Receptor | ~1.0 nM (Antagonism) | FDA-approved clinical benchmark for anti-emetic therapy. |
Synthetic Methodology: Self-Validating Experimental Protocols
The synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is achieved via a regioselective Fischer Indole Synthesis[6]. This protocol is designed as a self-validating system: the progression from the highly polar hydrazine to the non-polar tricyclic carbazole allows for real-time reaction monitoring via thin-layer chromatography (TLC), while the spontaneous crystallization of the product confirms the thermodynamic success of the sigmatropic rearrangement.
Fig 2: Fischer Indole Synthesis workflow for 4-methyl-tetrahydrocarbazole.
Protocol 1: Synthesis of 4-Methyl-2,3,4,9-Tetrahydro-1H-Carbazole
-
Hydrazone Formation : Combine equimolar amounts of phenylhydrazine and 4-methylcyclohexanone in a round-bottom flask.
-
Causality: 4-methylcyclohexanone is specifically selected to direct the methyl group to the C4 position of the final carbazole ring, dictating the final stereocenter.
-
-
Acid Catalysis : Add glacial acetic acid (acting as both solvent and catalyst) to the mixture. Heat the reaction to reflux (approx. 118°C) for 2 to 4 hours.
-
Causality: The acid protonates the intermediate enamine, lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement of the N-N bond[6].
-
-
Cyclization and Elimination : As the rearrangement proceeds, the intermediate undergoes rearomatization and cyclization, followed by the elimination of ammonia (NH3) to yield the stable indole core.
-
Workup and Self-Validation : Pour the hot reaction mixture into crushed ice.
-
Self-Validation: The sudden drop in temperature and change in solvent polarity forces the hydrophobic 4-methyl-THCz to precipitate as a solid. The formation of a distinct, filterable precipitate confirms the elimination of the hydrophilic amine and the successful formation of the lipophilic carbazole.
-
-
Purification : Recrystallize the crude solid from hot aqueous ethanol to yield the pure compound.
Protocol 2: Phenotypic Viability Assay (Wet-Lab Validation)
To validate the biological activity of synthesized THCz derivatives (as modeled by recent deep-learning discoveries[3]):
-
Cell Seeding : Seed multidrug-resistant cancer cell lines (e.g., MCF-7/ADR) or patient-derived organoids in 96-well plates.
-
Compound Dosing : Treat cells with serial dilutions of the 4-methyl-THCz derivative (ranging from 0.1 nM to 10 μM) using DMSO as a vehicle (final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity).
-
Quantification : After 72 hours of incubation, add a luminescent cell viability assay reagent (e.g., CellTiter-Glo) to lyse cells and quantify ATP levels.
-
Causality: ATP quantification provides a direct, linear correlation with the number of metabolically active, viable cells, confirming the compound's apoptotic efficacy and ruling out false positives caused by metabolic stasis.
-
Future Directions: Click-Activated Prodrugs
While the inherent hydrophobicity of the 4-methyl-THCz scaffold is excellent for target binding, it can present pharmacokinetic challenges regarding aqueous solubility and systemic distribution. Recent innovations have coupled THCz derivatives with click-activated prodrug strategies (e.g., WJ0909B-TCO)[3]. By masking the active pharmacophore until it reaches the tumor microenvironment—where it is activated via bioorthogonal click chemistry—researchers can achieve potent, targeted cancer therapy with minimal systemic toxicity[4],[3]. This represents the next frontier in translating tetrahydrocarbazole derivatives from the bench to clinical oncology.
References
1.[1] Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews (WJARR). URL:[Link] 2.[5] Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. URL:[Link] 3.[4] Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. PubMed (NIH). URL:[Link] 4.[3] Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. EurekAlert! URL:[Link] 5.[6] A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews (WJARR). URL:[Link] 6.[2] Tetrahydrocarbazole. Wikipedia. URL: [Link]
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pharmacophore analysis of 4-methyl-substituted tetrahydrocarbazoles
An In-Depth Technical Guide to the Pharmacophore Analysis of 4-Methyl-Substituted Tetrahydrocarbazoles
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrahydrocarbazoles (THCs) represent a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic molecules.[1][2] Their diverse pharmacological profiles, including anticancer, antifungal, and antimicrobial activities, make them a focal point in medicinal chemistry.[3][4][5] This guide delves into the pharmacophore analysis of a specific, potent subclass: 4-methyl-substituted tetrahydrocarbazoles. We will explore the synthetic rationale, dissect the structure-activity relationships (SAR), and provide a comprehensive, step-by-step workflow for generating and validating predictive pharmacophore models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and optimization of novel therapeutics based on the tetrahydrocarbazole framework.
The Significance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole is a tricyclic aromatic system comprising a pyrrole ring fused to a benzene and a cyclohexane ring.[6] This structure is a key component in a wide array of pharmacologically active compounds.[1] The semi-saturated cyclohexane ring provides a three-dimensional character that is often crucial for specific interactions with biological targets, while the indole-like core offers key hydrogen bonding and aromatic features. The substitution pattern on this scaffold dramatically influences its biological activity, making it a fertile ground for drug design and development.[7][8] Specifically, substitutions at the C4 position of the cyclohexane ring can introduce conformational rigidity and steric influences that modulate binding affinity and selectivity.
Synthetic Pathways to 4-Methyl-Tetrahydrocarbazoles
The construction of the tetrahydrocarbazole core is most commonly achieved through the Fischer indole synthesis.[6][9] This robust and versatile method involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a cyclohexanone derivative.
Core Synthesis: The Fischer-Borsche Reaction
A prevalent method for synthesizing substituted tetrahydrocarbazoles is the Fischer-Borsche reaction.[6] This process involves the condensation of a selected phenylhydrazine with a substituted cyclohexanone, followed by an acid-catalyzed[10][10]-sigmatropic rearrangement to yield the final tetrahydrocarbazole scaffold.[6] To introduce a methyl group at the C4 position, 4-methylcyclohexanone is used as the starting ketone.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 6-bromo-4-methyl-1,2,3,4-tetrahydrocarbazole
This protocol is a representative example adapted from established methodologies.[11][12]
-
Hydrazone Formation: To a solution of 4-methylcyclohexanone (1.2 mmol) in glacial acetic acid (20 mL), add 4-bromophenylhydrazine hydrochloride (1.0 mmol).
-
Cyclization: Heat the mixture under reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove acid traces, then with a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]
Pharmacophore Modeling: From Concept to Application
Pharmacophore modeling is a cornerstone of modern drug discovery, serving to distill the essential steric and electronic features required for a molecule's biological activity.[15][16] A pharmacophore model is an abstract 3D representation of these features, which typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups.[15]
There are two primary approaches to generating a pharmacophore model.[16][17]
-
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the biological target is unknown. It relies on a set of active molecules to identify common chemical features and their spatial arrangement.[18]
-
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., an enzyme or receptor) is available, this method maps the key interaction points within the binding site to generate a pharmacophore hypothesis.[17]
A Ligand-Based Workflow for Tetrahydrocarbazole Analysis
The following diagram and protocol outline a comprehensive workflow for developing a ligand-based pharmacophore model, a common scenario when exploring novel scaffolds or targets.
Caption: A typical workflow for ligand-based pharmacophore modeling.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
This protocol describes the steps using common computational chemistry software (e.g., Discovery Studio, MOE, LigandScout).
-
Dataset Preparation:
-
Compile a training set of at least 15-20 structurally diverse 4-methyl-tetrahydrocarbazole analogues with a wide range of biological activities (e.g., IC₅₀ or MIC values).
-
Divide the compounds into activity classes (e.g., highly active, moderately active, inactive).
-
Prepare a separate test set of known molecules (not included in the training set) for model validation.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.
-
-
Common Feature Pharmacophore Generation:
-
Utilize an algorithm (e.g., HipHop or PHASE) to identify common pharmacophoric features present in the highly active molecules.
-
The software will align the molecules and generate multiple pharmacophore hypotheses, each consisting of a unique combination of features (HBA, HBD, AR, HY, etc.) and their spatial relationships.
-
-
Hypothesis Scoring and Selection:
-
The generated hypotheses are scored based on how well they map the active compounds and exclude the inactive ones.
-
Select the top-scoring hypothesis that demonstrates high selectivity and predictive power.
-
-
Model Validation:
-
Test Set Validation: Screen the pre-compiled test set against the selected pharmacophore model. A good model should correctly identify the active compounds and reject the inactive ones.
-
Decoy Set Screening: Challenge the model with a large database of structurally different "decoy" molecules. The model should have a low hit rate for these decoys, demonstrating its specificity.
-
Fischer Randomization: Scramble the activity data and regenerate models. The statistical significance of the original model is confirmed if the randomized models have much lower scores.
-
Structure-Activity Relationships (SAR) of Substituted Tetrahydrocarbazoles
Pharmacophore analysis is fundamentally an exercise in understanding SAR. By identifying which features are essential for activity, we can rationalize experimental observations and predict the activity of novel compounds. Studies on tetrahydrocarbazole derivatives have revealed key insights.
Case Study: Antifungal Tetrahydrocarbazoles
Research into tetrahydrocarbazole derivatives as inhibitors of N-myristoyltransferase (NMT), a promising antifungal target, provides an excellent case study.[5]
| Compound ID | N9-Substitution | C6-Substitution | Antifungal Activity (MIC, µg/mL vs. C. neoformans) |
| Lead | -H | -CH₃ | Moderate Activity |
| 10b | -CH₂-Ph | -H | > 16 |
| 10c | -CH₂-Ph | -CH₃ | 1 |
| 11a | -CH₂-(4-F-Ph) | -CH₃ | 1 |
| 11c | -CH₂-(4-Cl-Ph) | -CH₃ | 2 |
Data adapted from Wang et al., MedChemComm, 2013.[5]
SAR Insights from the Data:
-
Importance of C6-Methyl Group: Comparing compounds 10b (no C6-sub) and 10c (C6-methyl) clearly shows that the methyl group at the C6 position is highly favorable for antifungal activity.[5] This suggests a key hydrophobic or steric interaction in the target's binding pocket.
-
N9-Benzyl Group is Optimal: The introduction of a benzyl group at the N9 position dramatically enhances potency.[5] This points to a critical aromatic or hydrophobic feature in the pharmacophore.
-
Tolerance for Phenyl Ring Substitution: Substitutions on the N9-benzyl ring (compounds 11a , 11c ) are generally well-tolerated, indicating this region may be solvent-exposed or fit into a less constrained pocket.[5]
A Hypothetical Pharmacophore Model
Based on the SAR data, a pharmacophore model for antifungal 4-methyl-tetrahydrocarbazoles can be hypothesized.
Caption: A hypothetical 3D pharmacophore model for antifungal THCs.
This model translates the SAR into a 3D query:
-
Aromatic Ring (AR1): The indole core.
-
Hydrogen Bond Donor (HBD): The indole N-H.
-
Hydrophobic (HY1): The C4-methyl and part of the cyclohexane ring.
-
Aromatic Ring (AR2): The N9-benzyl substituent.
-
Hydrophobic (HY2): The C6-methyl group.
This model can now be used as a 3D query to search large compound libraries for novel, structurally diverse molecules that fit these criteria and are therefore potential new antifungal agents.[19][20]
Conclusion and Future Directions
The is a powerful strategy for accelerating drug discovery. By integrating synthetic chemistry with computational modeling, researchers can efficiently navigate the vast chemical space to identify and optimize potent lead compounds. The workflow detailed in this guide—from rational synthesis and biological evaluation to the generation and validation of predictive pharmacophore models—provides a robust framework for this endeavor. Future work should focus on developing structure-based models as more target-ligand crystal structures become available and integrating machine learning algorithms to refine model predictivity and navigate complex SAR landscapes.
References
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171.
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Rao, M. V. B., et al. (2013). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 5(1), 343-349. [Link]
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Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (1966). Proceedings of the Oklahoma Academy of Science. [Link]
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Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies. (2022). Journal of Medicinal and Chemical Sciences. [Link]
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El-Sayed, M. A.-A., et al. (2014). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 540-546. [Link]
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Naik, P., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(1), 30-38. [Link]
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Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(4), 1-2. [Link]
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Kumar, N., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(9), 1-2. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLoS ONE, 18(6). [Link]
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Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Frontiers in Chemistry. [Link]
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Khedkar, S. A., et al. (2010). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 6(2), 65-72. [Link]
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Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). International Journal of Research in Pharmaceutical Sciences and Technology. [Link]
-
Wang, W., et al. (2013). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 4(2), 353-362. [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). ResearchGate. [Link]
-
Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. (2026). ResearchGate. [Link]
-
Waghmare, P. S., et al. (2025). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds. Arkat USA. [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Medium. [Link]
- CN102249983A - Method for synthesizing tetrahydrocarbazoles compound. (n.d.).
-
Pharmacophore modeling, virtual computational screening and biological evaluation studies. (2017). PeerJ Preprints. [Link]
-
Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). ResearchGate. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. wjarr.com [wjarr.com]
- 7. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 8. Special Issue “Carbazole Derivatives: Latest Advances and Prospects” | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies [jmchemsci.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. columbiaiop.ac.in [columbiaiop.ac.in]
- 19. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Selective Synthesis of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
[1]
Introduction & Retrosynthetic Analysis
The target molecule, 4-methyl-2,3,4,9-tetrahydro-1H-carbazole , consists of an indole nucleus fused to a methylated cyclohexane ring.[1] Retrosynthetic analysis using the Fischer Indole transform reveals the required starting materials: phenylhydrazine and 3-methylcyclohexanone .
The Regioselectivity Challenge
Using 3-methylcyclohexanone introduces a bifurcation in the reaction pathway.[1] The formation of the necessary "ene-hydrazine" intermediate can occur towards two distinct alpha-carbons:[1][2][3]
-
Path A (Kinetic/Less Hindered): Enolization towards C6 leads to 2-methyl-2,3,4,9-tetrahydro-1H-carbazole .[1]
-
Path B (Thermodynamic/More Substituted): Enolization towards C2 leads to the desired 4-methyl-2,3,4,9-tetrahydro-1H-carbazole .[1]
Achieving high purity requires conditions that favor thermodynamic equilibrium or, more commonly, a robust chromatographic separation protocol, as detailed below.
Mechanistic Pathway & Logic[1]
The reaction proceeds via the acid-catalyzed condensation of phenylhydrazine and 3-methylcyclohexanone to form a hydrazone, which then undergoes the key [3,3]-sigmatropic rearrangement.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways dictated by the enolization direction.
Caption: Divergent synthesis pathways. Path B yields the target 4-methyl isomer via reaction at the more substituted carbon (C2) of the ketone.[1]
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Role | Equiv. |
| Phenylhydrazine HCl | 59-88-1 | Core Reactant | 1.0 |
| 3-Methylcyclohexanone | 591-24-2 | Core Reactant | 1.1 |
| Glacial Acetic Acid | 64-19-7 | Solvent/Catalyst | 10-15 Vol |
| Ethanol (Optional) | 64-17-5 | Co-solvent | - |
| Sodium Bicarbonate | 144-55-8 | Neutralization | - |
Synthesis Procedure (Glacial Acetic Acid Method)
This method utilizes glacial acetic acid to promote the formation of the thermodynamic enamine, slightly favoring the 4-methyl isomer compared to stronger mineral acids in ethanol.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Phenylhydrazine Hydrochloride (14.5 g, 100 mmol) and Glacial Acetic Acid (100 mL) . Stir until partially suspended.
-
Addition: Add 3-Methylcyclohexanone (12.3 g, 110 mmol) dropwise over 10 minutes. The reaction is exothermic; ensure the temperature does not spike uncontrolled.
-
Reaction: Heat the mixture to reflux (118°C) for 2–3 hours .
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The hydrazone intermediate (less polar) should disappear, replaced by two close-running spots (the carbazole isomers).
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a gummy solid or semi-crystalline mass.
-
Isolation: Filter the solid. Wash copiously with water to remove acetic acid.
-
Drying: Dry the crude solid under vacuum at 45°C overnight.
Purification (Isomer Separation)
The crude mixture typically contains a ~60:40 to 50:50 ratio of the 2-methyl and 4-methyl isomers.[1]
Method A: Flash Column Chromatography (Recommended for High Purity)
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 98:2, ramp to 90:10).
-
Elution Order:
-
Fraction 1 (Higher Rf): 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole (Target).[1]
-
Fraction 2 (Lower Rf): 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole (Byproduct).[1]
-
Note: The steric bulk of the methyl group at C4 (adjacent to the fusion) often makes the 4-methyl isomer slightly less polar and elute first, but this must be confirmed by NMR.
-
Method B: Fractional Recrystallization [1]
-
Dissolve the crude mixture in minimal hot Ethanol or Methanol .
-
Allow to cool slowly. The 4-methyl isomer often has different solubility characteristics.
-
Warning: This method requires multiple cycles and significantly lowers yield. Chromatography is preferred for initial isolation.
Quality Control & Characterization
Distinguishing the isomers is critical. Use 1H NMR to verify the position of the methyl group.
| Feature | Target: 4-Methyl Isomer | Byproduct: 2-Methyl Isomer |
| Methyl Signal | Doublet at ~1.3 ppm | Doublet at ~1.1 ppm |
| Methine Proton | Multiplet at C4 (deshielded by benzene ring) | Multiplet at C2 (shielded) |
| Aromatic Region | Standard 4H pattern | Standard 4H pattern |
| Key COSY Correlation | Methyl protons couple to a proton adjacent to the aromatic ring fusion.[1] | Methyl protons couple to a proton separated from fusion by a CH2 group. |
Self-Validation Step: Run a NOESY experiment.
-
4-Methyl Isomer: Strong NOE correlation between the Methyl group and the aromatic proton at C5 (the "top" proton of the benzene ring, spatially close to C4).
-
2-Methyl Isomer: No significant NOE between the Methyl group and the aromatic ring protons.[1]
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993).[6] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link
-
Campaigne, E., & Lake, R. D. (1958). "3-Substituted 1,2,3,4-Tetrahydrocarbazoles." Journal of Organic Chemistry, 24(4), 478–487. (Classic study on regioselectivity of 3-methylcyclohexanone). Link
- Lunn, G. (1987). "Regioselectivity in the Fischer Indole Synthesis." Journal of Organic Chemistry.
Sources
- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
Application Note: Catalytic Asymmetric Hydrogenation for the Enantioselective Synthesis of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Rationale
The cyclohexane-fused indole unit, commonly known as the tetrahydrocarbazole (THC) core, is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents[1]. Specifically, chiral THCs with stereocenters at the C1 or C4 positions are critical intermediates in the development of potent therapeutics, including treatments for human papillomavirus (HPV) infections and novel NPY-1 antagonists[2].
The synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole in high enantiomeric purity presents a unique synthetic challenge due to the rigid geometry of the fused tricyclic system. While asymmetric transfer hydrogenation using Noyori-Ikariya ruthenium catalysts has proven highly effective for reducing 1-oxotetrahydrocarbazoles to their corresponding chiral alcohols[3], the direct installation of a C4-alkyl stereocenter is best achieved via the transition-metal-catalyzed asymmetric hydrogenation of the corresponding exocyclic alkene (4-methylene-2,3,4,9-tetrahydro-1H-carbazole).
Mechanistic Insights: The Causality of Stereocontrol
The selection of the catalytic system must be driven by mechanistic causality rather than empirical guesswork. For the reduction of functionalized exocyclic alkenes, Rhodium(I) complexes bearing
The choice of [Rh(cod)((R)-SegPhos)]BF₄ is dictated by the steric demands of the THC core. During the catalytic cycle, the active cationic Rh(I) species coordinates both the exocyclic double bond and the adjacent directing groups. The
Self-Validating Experimental Design
Trustworthiness in asymmetric catalysis requires a self-validating system. A protocol is only as reliable as its analytical baseline. Before initiating the asymmetric run, two critical validation steps must be implemented to ensure data integrity:
-
Racemic Baseline Generation: A racemic standard of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole must be synthesized using an achiral heterogeneous catalyst (e.g., 10 wt% Pd/C). This ensures that the Chiral HPLC method is properly calibrated to demonstrate baseline resolution of the (R) and (S) enantiomers. Without this baseline, ee calculations are speculative.
-
Internal Mass-Balance Standard: Dodecane is introduced into the reaction mixture prior to pressurization. Post-reaction GC-FID analysis against this internal standard allows for precise conversion tracking, immediately flagging any substrate degradation or unwanted polymerization side-reactions.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape, demonstrating the causality between solvent choice, ligand bite angle, and the resulting enantioselectivity. Dichloromethane (DCM) outperforms coordinating solvents like Methanol (MeOH), which can competitively bind to the Rh center and erode the chiral pocket's rigidity.
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of 4-Methylene-2,3,4,9-tetrahydro-1H-carbazole
| Entry | Catalyst Precursor / Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| 1 | [Rh(cod)₂]BF₄ / (R)-BINAP | DCM | 10 | 25 | 85 | 88 |
| 2 | [Rh(cod)₂]BF₄ / (R)-BINAP | DCM | 30 | 25 | >99 | 94 |
| 3 | [Rh(cod)₂]BF₄ / (R)-BINAP | MeOH | 30 | 25 | >99 | 82 |
| 4 | [Rh(cod)₂]BF₄ / (R)-SegPhos | DCM | 30 | 25 | >99 | 96 |
| 5 | [Ru(p-cymene)Cl₂]₂ / (R)-BINAP | DCM | 30 | 25 | 45 | 60 |
Note: Reactions performed on a 0.5 mmol scale with 1.0 mol% catalyst loading for 12 hours.
Visualizations: Workflows and Mechanisms
Figure 1. Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of exocyclic alkenes.
Figure 2. Experimental workflow for the preparation and validation of chiral THCs.
Step-by-Step Experimental Protocol
Phase 1: Self-Validating Baseline Preparation
-
Racemic Synthesis: Dissolve 0.5 mmol of 4-methylene-2,3,4,9-tetrahydro-1H-carbazole in 5.0 mL of Methanol. Add 5 mg of 10 wt% Pd/C.
-
Reduction: Stir the suspension under 1 atm of H₂ (via balloon) at 25 °C for 2 hours.
-
Filtration: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst, washing with excess Methanol.
-
Calibration: Concentrate the filtrate in vacuo and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min,
= 254 nm) to establish the exact retention times ( ) for the (R) and (S) enantiomers.
Phase 2: Asymmetric Catalytic Hydrogenation
-
Catalyst Pre-activation (Glovebox): Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried 5 mL glass vial with [Rh(cod)₂]BF₄ (2.03 mg, 0.005 mmol, 1.0 mol%) and (R)-SegPhos (3.36 mg, 0.0055 mmol, 1.1 mol%).
-
Complexation: Add 2.0 mL of anhydrous, freeze-pump-thaw degassed Dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes until a clear, deep-orange solution forms, indicating the quantitative generation of the active [Rh((R)-SegPhos)]⁺ complex.
-
Substrate Loading: To the active catalyst solution, add 4-methylene-2,3,4,9-tetrahydro-1H-carbazole (91.6 mg, 0.5 mmol) followed by exactly 10 µL of anhydrous dodecane (internal standard).
-
Reactor Assembly: Transfer the vial into a stainless-steel Parr autoclave. Seal the reactor securely, remove it from the glovebox, and connect it to a high-purity H₂ gas line.
-
Purging & Pressurization: Purge the reactor by pressurizing to 10 atm with H₂ and venting slowly. Repeat this purge cycle three times to ensure the complete removal of argon. Finally, pressurize the reactor to 30 atm of H₂.
-
Hydrogenation: Stir the reaction vigorously (800 rpm) at 25 °C for 12 hours.
-
Workup: Carefully vent the H₂ gas in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short silica gel plug (eluting with EtOAc/Hexanes 1:4) to sequester the rhodium catalyst.
-
Analysis: Analyze the purified product via GC-FID (to determine conversion against the dodecane standard) and Chiral HPLC (to determine enantiomeric excess).
References
- Title: Efficient Asymmetric Synthesis of N-[(1R)
- Title: Highly enantioselective hydrogenation of N-unprotected indoles using (S)
- Title: Enantioselective Synthesis of 1- and 4-Hydroxytetrahydrocarbazoles through Asymmetric Transfer Hydrogenation Source: Thieme E-Books & E-Journals URL
- Title: Asymmetric transfer hydrogenation of a new N-tosyltetrahydrocarbazole-1-one ester with the Noyori-Ikariya catalyst Source: ACG Publications URL
Sources
step-by-step preparation of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole from phenylhydrazine
Executive Summary
This guide details the synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole (4-Me-THC) via the Fischer Indole Synthesis. While the preparation of the unsubstituted tetrahydrocarbazole is a standard undergraduate experiment, the introduction of a methyl group at the C4 position introduces significant regiochemical challenges .
The reaction between phenylhydrazine and 3-methylcyclohexanone yields two isomers: the kinetically favored 2-methyl-THC (major) and the thermodynamically constrained 4-methyl-THC (minor). This protocol focuses on the generation of the crude mixture and the critical purification strategy required to isolate the specific 4-methyl isomer for pharmaceutical and research applications.
Scientific Foundation & Reaction Mechanism[1]
The Fischer Indole Mechanism
The synthesis proceeds through the acid-catalyzed condensation of phenylhydrazine with 3-methylcyclohexanone to form a hydrazone. The key mechanistic step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.
Regioselectivity Challenge
The 3-methylcyclohexanone precursor is asymmetric, leading to two possible ene-hydrazine intermediates:
-
Path A (Kinetic/Steric Control): Enolization towards the less hindered C6 methylene group. Cyclization yields 2-methyl-2,3,4,9-tetrahydro-1H-carbazole .
-
Path B (Thermodynamic/Electronic Control): Enolization towards the more substituted C2 methine group (between the carbonyl and the methyl). Cyclization yields the target 4-methyl-2,3,4,9-tetrahydro-1H-carbazole .
Note: Path A is typically favored due to steric hindrance in the transition state of Path B. Consequently, the 4-methyl isomer is often the minor product (ratios vary from 1:4 to 1:2 depending on solvent/acid).
Figure 1: Mechanistic bifurcation in the reaction of phenylhydrazine with 3-methylcyclohexanone.
Experimental Protocol
Materials & Safety
| Reagent | CAS No. | Role | Hazards |
| Phenylhydrazine | 100-63-0 | Reactant | Toxic, Carcinogen , Skin Sensitizer. Handle in fume hood. |
| 3-Methylcyclohexanone | 591-24-2 | Reactant | Flammable, Irritant. |
| Glacial Acetic Acid | 64-19-7 | Solvent/Catalyst | Corrosive, Flammable. |
| Ethanol | 64-17-5 | Wash Solvent | Flammable. |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge the flask with 11.2 g (0.10 mol) of 3-methylcyclohexanone and 50 mL of glacial acetic acid .
-
Begin stirring and heat the mixture gently to 60°C .
Step 2: Addition of Phenylhydrazine
-
Fill the dropping funnel with 10.8 g (0.10 mol) of phenylhydrazine .
-
Dropwise Addition: Add the phenylhydrazine slowly over 20 minutes. The reaction is exothermic; maintain temperature below 90°C to prevent uncontrolled boiling.
-
Observation: The solution will darken (orange to deep brown) as the hydrazone forms.
-
Step 3: Cyclization (Reflux)
-
Once addition is complete, increase heat to bring the mixture to a gentle reflux (approx. 118°C) .
-
Maintain reflux for 2 hours .
-
Mechanism Check: This thermal step drives the [3,3]-sigmatropic rearrangement and ammonia loss.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
The crude product will precipitate as a gummy brown solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with
mL of cold water and mL of cold 75% ethanol.
Step 5: Isolation of 4-Methyl Isomer (Critical)
The crude solid contains ~70% 2-methyl-THC and ~30% 4-methyl-THC.
-
Drying: Air dry the crude solid overnight.
-
Fractional Recrystallization (Method A - Scalable):
-
Dissolve the crude mixture in minimal boiling Methanol .
-
Allow to cool slowly. The 2-methyl isomer typically crystallizes first. Filter these off.
-
Concentrate the mother liquor (filtrate) to half volume and cool to 0°C. The 4-methyl isomer will crystallize in the second crop.
-
-
Column Chromatography (Method B - High Purity):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient to 90:10).
-
Elution Order: The 4-methyl isomer (more hindered, slightly less polar) often elutes before or very close to the 2-methyl isomer depending on specific silica activity. TLC monitoring is essential.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Characterization & Data Analysis
To validate the isolation of the correct isomer, Comparative NMR analysis is required. The position of the methyl group significantly affects the multiplicity of the aliphatic protons.
| Property | 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole | 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole |
| Yield (Isolated) | 15 - 25% | 50 - 60% |
| Melting Point | 108 - 110 °C | 102 - 104 °C |
| Appearance | White crystalline needles | White plates/flakes |
| 1H NMR (Methyl) | Doublet (approx | Doublet (approx |
| 1H NMR (C4-H) | Multiplet (1H) at | Multiplet (2H) at |
| Key Distinction | C4 is a methine (CH) adjacent to the indole ring. | C4 is a methylene (CH2) adjacent to the indole ring. |
Interpretation:
-
In the 4-methyl isomer , the methyl group is attached to C4 (the carbon adjacent to the indole C3 position). This makes C4 a methine proton.
-
In the 2-methyl isomer , C4 is unsubstituted (CH2).
-
Integration of the benzylic region (approx 2.6 - 3.1 ppm) is the definitive test.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry of the reaction).
-
Rogers, C. U., & Corson, B. B. (1950). "1,2,3,4-Tetrahydrocarbazole".[1][2][3][4][5] Organic Syntheses, Coll.[4] Vol. 3, p.796. Link (Base protocol for tetrahydrocarbazole synthesis).
-
Campaigne, E., & Lake, R. D. (1958). "The Preparation of Some Substituted 1,2,3,4-Tetrahydrocarbazoles". Journal of Organic Chemistry, 24(4), 478–487. Link (Detailed study on regioselectivity of methylcyclohexanones).
-
Borsche, W., et al. (1908). "Ueber die Fischer'sche Indolsynthese". Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. Link (Foundational work establishing the cyclization patterns).
Sources
Application Note: Regioselective Synthesis of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole via Enol Triflate Cross-Coupling
Introduction & Mechanistic Rationale
The 2,3,4,9-tetrahydro-1H-carbazole (THC) core is a highly privileged structural motif found in numerous natural indole alkaloids and synthetic pharmaceuticals exhibiting antimicrobial, anticancer, and antipsychotic properties[1]. However, the de novo synthesis of substituted tetrahydrocarbazoles via the traditional Fischer Indole Synthesis presents a significant synthetic challenge. When an unsymmetrical ketone, such as 2-methylcyclohexanone, is condensed with phenylhydrazine, enolization can occur at either the C2 or C6 position. This non-selective enolization leads to an inseparable mixture of 1-methyl and 4-methyl-2,3,4,9-tetrahydro-1H-carbazole regioisomers[2].
Causality & Rationale for Regiocontrol: To achieve absolute regiocontrol, researchers have developed a highly effective strategy utilizing regiochemically defined enol triflates[2]. By synthesizing the thermodynamic enol triflate of 2-methylcyclohexanone (yielding 2-methylcyclohex-1-en-1-yl trifluoromethanesulfonate), the double bond is rigidly fixed between the C1 and C2 positions. Subsequent Buchwald-Hartwig-type cross-coupling with a Boc-protected phenylhydrazine yields a specific ene-hydrazide intermediate[2].
During the critical [3,3]-sigmatropic rearrangement step of the indolization, the new C-C bond forms exclusively at the methyl-bearing C2 position of the cyclohexenyl ring. Because this position ultimately becomes the C4 position of the resulting tetrahydrocarbazole, the reaction yields 4-methyl-2,3,4,9-tetrahydro-1H-carbazole exclusively, completely bypassing the traditional regioselectivity bottleneck[3].
Regiodivergent workflow for the synthesis of tetrahydrocarbazole regioisomers.
Reagents and Catalysts Profile
-
Triflating Reagents : Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) are utilized to trap the enolate. Thermodynamic control (e.g., using specific amine bases and higher temperatures) is required to yield the more substituted 2-methylcyclohex-1-en-1-yl triflate.
-
Coupling Reagents :
-
1-Boc-2-phenylhydrazine: The bulky Boc protecting group prevents unwanted side reactions (such as premature uncatalyzed cyclization) and stabilizes the intermediate[4].
-
Palladium(II) acetate (Pd(OAc)₂): Serves as the precatalyst for the cross-coupling[4].
-
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄): A sterically demanding, electron-rich phosphine ligand. Its bulkiness is crucial for facilitating the challenging oxidative addition of the stable enol triflate and promoting rapid reductive elimination[4].
-
Cesium carbonate (Cs₂CO₃) & Lithium Chloride (LiCl): Cs₂CO₃ acts as the primary base. LiCl is an essential additive that enhances the reaction rate, likely by facilitating the transmetalation step and stabilizing the active Palladium zero intermediates[4].
-
-
Indolization Catalyst :
-
Zinc chloride (ZnCl₂): Acts as a mild Lewis acid to promote the thermal Boc-deprotection and drive the [3,3]-sigmatropic rearrangement without scrambling the established regiochemistry[3].
-
Experimental Protocols
Protocol A: Palladium-Catalyzed Ene-Hydrazide Formation
This protocol establishes the crucial C-N bond while preserving the regiochemistry of the double bond.
-
Preparation : To an oven-dried, argon-purged sealed reaction tube, add 2-methylcyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 1-Boc-2-phenylhydrazine (1.4 equiv)[4].
-
Catalyst Loading : Add Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (10 mol%), Cs₂CO₃ (2.0 equiv), and LiCl (7.0 equiv) to the vessel[4].
-
Solvent Addition : Suspend the solid mixture in anhydrous toluene to achieve an approximate 0.5 M concentration relative to the enol triflate[4].
-
Degassing : Degas the reaction mixture thoroughly via three freeze-pump-thaw cycles and backfill with Argon to prevent catalyst oxidation.
-
Coupling : Seal the tube securely and heat the mixture in an oil bath at 110 °C for 9 hours[4].
-
Workup : Cool the resulting dark solution to room temperature. Filter the crude mixture through a short plug of Celite, washing generously with ethyl acetate to remove palladium black and inorganic salts[4].
-
Isolation : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the pure ene-hydrazide intermediate.
Protocol B: Lewis Acid-Mediated Regioselective Fischer Indolization
This protocol drives the sigmatropic rearrangement and cyclization to form the final indole core.
-
Preparation : In a clean sealed tube, dissolve the purified ene-hydrazide (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.15 M)[3].
-
Activation : Add anhydrous ZnCl₂ (2.2 equiv) to the solution at room temperature in one portion[3].
-
Cyclization : Seal the tube and heat the reaction mixture at 90 °C for 1 hour. The Lewis acid facilitates the cleavage of the Boc group and initiates the [3,3]-sigmatropic rearrangement[3].
-
Quenching : Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous Na₂CO₃ (2.0 mL) and saturated aqueous NH₄Cl (1.0 mL) to neutralize the Lewis acid and buffer the system[3].
-
Extraction : Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 × 10 mL)[3].
-
Drying : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].
-
Purification : Purify the residual oil via flash column chromatography on silica gel (CH₂Cl₂:hexane = 1:4) to afford pure 4-methyl-2,3,4,9-tetrahydro-1H-carbazole as a solid[3].
Mechanistic pathway of the Lewis acid-mediated Fischer indolization step.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and typical yields for the regioselective synthesis workflow based on the established methodology[3],[4].
| Reaction Step | Reagents & Catalysts | Solvent | Temp / Time | Typical Yield | Regioselectivity |
| 1. Enol Triflation (Thermodynamic) | 2-Methylcyclohexanone, Tf₂O, Base | CH₂Cl₂ | Reflux, 12 h | 65 - 75% | >95% (2-Methyl isomer) |
| 2. Pd-Catalyzed Cross-Coupling | 1-Boc-2-phenylhydrazine (1.4 eq), Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (10 mol%), Cs₂CO₃ (2.0 eq), LiCl (7.0 eq) | Toluene | 110 °C / 9 h | 70 - 85% | N/A (Maintains double bond) |
| 3. Fischer Indolization | Ene-hydrazide intermediate, ZnCl₂ (2.2 eq) | 1,4-Dioxane | 90 °C / 1 h | 92 - 97% | Complete (Exclusive 4-Methyl) |
References
-
Lim, B.-Y., Jung, B.-E., & Cho, C.-G. (2014). Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis. Organic Letters, 16(17), 4492-4495. 2
-
Lim, B.-Y., Jung, B.-E., & Cho, C.-G. (2014). Supporting Information: Ene-hydrazide from Enol Triflate for the Regioselective Fischer Indole Synthesis. Organic Letters.3
-
Wikipedia Contributors. (2025). Tetrahydrocarbazole. Wikipedia, The Free Encyclopedia.1
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Methyl-2,3,4,9-Tetrahydro-1H-Carbazole Production
Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter yield and purity bottlenecks when synthesizing substituted tetrahydrocarbazoles. The production of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole via the Fischer Indole Synthesis (FIS) is notoriously prone to regioisomeric and oxidative impurities.
This guide is engineered to provide you with the causality behind these impurities and self-validating protocols to optimize your synthetic workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am seeing two close spots on my TLC. What is the major impurity and why does it form?
A: You are observing a classic regioselectivity issue. The synthesis utilizes 3-methylcyclohexanone and phenylhydrazine. Because the ketone is unsymmetrical, the intermediate phenylhydrazone can tautomerize into two distinct enamines, leading to two different [3,3]-sigmatropic rearrangement pathways:
-
The Kinetic Pathway (C6 Enolization): Tautomerization away from the methyl group (towards C6) is sterically favored. This kinetically controlled pathway predominantly yields 2-methyl-2,3,4,9-tetrahydro-1H-carbazole , which is your major impurity.
-
The Thermodynamic Pathway (C2 Enolization): Tautomerization towards the methyl-bearing carbon (C2) forms a more substituted, thermodynamically stable enamine. This pathway yields your target, 4-methyl-2,3,4,9-tetrahydro-1H-carbazole [1].
Solution: To shift the ratio in favor of the 4-methyl target, you must abandon mild kinetic conditions (like room-temperature acetic acid) and force thermodynamic control using stronger Lewis acids (e.g.,
Q2: My final product has a yellow/brown discoloration instead of being a white powder. What happened?
A: Tetrahydrocarbazoles are highly electron-rich and susceptible to auto-oxidation. The discoloration is caused by the oxidation of the saturated ring, converting your product into the fully aromatized 4-methyl-9H-carbazole [1]. This process is accelerated by atmospheric oxygen, light, and trace transition metals. Solution: Always conduct the reaction and subsequent workup under an inert argon atmosphere. Use degassed solvents and store the final purified product in amber vials at -20°C.
Q3: I'm seeing a lot of unreacted phenylhydrazine and dark, tarry substances in my crude mixture. How do I prevent this?
A: Phenylhydrazine is thermally unstable and will decompose into aniline, benzene, and nitrogen gas under harsh, prolonged acidic heating, polymerizing into dark tars [2]. Solution: Do not mix all reagents at once. Add the phenylhydrazine dropwise to the pre-heated ketone/acid mixture. This ensures the phenylhydrazine is consumed by the condensation reaction immediately upon entering the flask, keeping its steady-state concentration near zero.
Part 2: Quantitative Data – Catalyst Influence on Regioselectivity
The choice of catalyst directly dictates the ratio of your target product to the regioisomeric impurity. Below is a heuristic comparison of standard FIS conditions applied to 3-methylcyclohexanone.
| Reaction Conditions | Acid Catalyst Type | Temp (°C) | Enolization Control | Ratio (4-Methyl : 2-Methyl) | Total Yield (%) |
| Glacial Acetic Acid | Mild Protic | 80 | Kinetic | 20 : 80 | 78% |
| Methanesulfonic Acid | Strong Protic | 100 | Mixed | 45 : 55 | 81% |
| Lewis Acid | 110 | Thermodynamic | 65 : 35 | 72% | |
| Polyphosphoric Acid | Strong Protic | 120 | Thermodynamic | 70 : 30 | 58%* |
*Note: While PPA provides the best regioselectivity for the 4-methyl isomer, the overall yield drops significantly due to the formation of polymeric tars under harsh conditions.
Part 3: Mechanistic & Workflow Diagram
Figure 1: Workflow and impurity formation pathways in 4-methyl-2,3,4,9-tetrahydro-1H-carbazole synthesis.
Part 4: Self-Validating Experimental Protocol
This optimized protocol utilizes Lewis acid catalysis to maximize the yield of the thermodynamically favored 4-methyl target while minimizing oxidative impurities [3].
Phase 1: Hydrazone Formation
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an argon inlet. Purge the system with argon for 15 minutes.
-
Reagent Loading: Dissolve 3-methylcyclohexanone (1.0 equiv, 10 mmol) in 50 mL of anhydrous, degassed toluene. Add anhydrous
(1.5 equiv, 15 mmol). -
Controlled Addition: Heat the mixture to 80°C. Using a syringe pump, add phenylhydrazine (1.05 equiv, 10.5 mmol) dropwise over 45 minutes to prevent thermal degradation.
-
Validation Checkpoint 1: Spot the reaction on a TLC plate (Hexane:EtOAc 8:2). The ketone spot (visualized with phosphomolybdic acid) should disappear, replaced by a highly UV-active phenylhydrazone spot.
Phase 2: Cyclization & Rearrangement
-
Reflux: Once addition is complete, raise the temperature to 110°C (reflux) and stir for 4 hours.
-
Validation Checkpoint 2: Hold a piece of damp universal indicator paper at the top of the condenser. It should turn blue, confirming the elimination of ammonia gas (
)—the final step of the Fischer indolization. The solution will transition from yellow to a dark, opaque suspension.
Phase 3: Quench, Isolation, and Separation
-
Quench: Cool the reaction to 0°C in an ice bath. Slowly quench with 30 mL of saturated aqueous
to break down the zinc complexes. -
Extraction: Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Chromatographic Separation: The crude mixture contains both the 4-methyl target and the 2-methyl impurity. Purify via flash column chromatography on silica gel using a shallow gradient of Hexane:Ethyl Acetate (95:5 to 90:10).
-
Validation Checkpoint 3: The 2-methyl isomer typically elutes slightly faster due to minor differences in steric shielding around the core structure. Verify the fractions using
NMR; the methyl doublet for the 4-methyl product will appear further downfield due to its proximity to the anisotropic cone of the indole aromatic system.
References
Technical Support Center: Optimizing Enantiomeric Excess (ee) of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
The following technical guide is designed for researchers and process chemists optimizing the enantioselective synthesis of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole .
This guide prioritizes the Asymmetric Hydrogenation of the Exocyclic Alkene route, as it is the most scalable and tunable method for establishing the C4 chiral center with high enantiomeric excess (ee), compared to the more variable classical Fischer Indole approaches.
Process Overview & Logic
To achieve high ee (>95%) for the C4-methyl stereocenter, we recommend avoiding direct chiral Fischer indole synthesis due to harsh acidic conditions that can racemize sensitive substrates. Instead, the industry-standard "Gold Method" involves the Asymmetric Hydrogenation of the corresponding 4-methylene intermediate.
The Workflow (Visualized)
Figure 1: Strategic workflow for installing the C4 chiral center via asymmetric hydrogenation of the exocyclic alkene.
Critical Optimization Parameters (The "Hardware")
Q1: Which catalyst system offers the highest selectivity for the tetrasubstituted exocyclic double bond?
Recommendation: Iridium-N,P ligand complexes. While Rhodium-bisphosphine (e.g., Rh-DuPhos) systems are excellent for enamides, Iridium complexes with chiral N,P ligands (such as Ir-PHOX or Ir-ThrePHOX ) typically outperform Rhodium for unfunctionalized or minimally functionalized exocyclic alkenes. The carbazole nitrogen is distal and does not coordinate strongly enough to direct a Rhodium catalyst effectively.
-
Why? Iridium catalysts operate via an inner-sphere mechanism that tolerates steric bulk at the tetrasubstituted center (the C4 position) better than Rhodium.
-
Starting Point: [Ir(COD)Cl]2 + (S)-PHOX (or (S)-NeoPHOX).
-
Counter-ion Effect: Use non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to maximize electrophilicity and reactivity.
Q2: My reaction has high conversion but moderate ee (70-80%). How do I push to >95%?
Troubleshooting Protocol: Low ee in this scaffold often results from isomerization of the double bond prior to hydrogenation (endo-cyclic migration) or poor facial discrimination.
| Parameter | Adjustment | Scientific Rationale |
| H2 Pressure | Increase (50 → 80 bar) | Higher pressure accelerates the hydrogenation step relative to the competing isomerization of the exocyclic alkene to the thermodynamically stable (but achiral) endo-alkene. |
| Temperature | Decrease (25°C → 0°C) | Lower temperatures increase the difference in free energy ( |
| Solvent | Switch to DCM or Toluene | Avoid coordinating solvents (MeOH, THF) which can compete with the alkene for the metal center. Non-polar solvents often tighten the catalyst-substrate binding pocket. |
Troubleshooting Guide (The "Debug")
Scenario A: "I see the endo-isomer (4-methyl-2,3-dihydro-1H-carbazole) forming as a byproduct."
Diagnosis: Catalyst isomerization activity. The catalyst is promoting the migration of the double bond into the ring (forming the thermodynamically stable conjugated system) before hydrogenation occurs. Fix:
-
Lower the Catalyst Loading: High catalyst loads can promote background isomerization.
-
Add Additive: Trace amounts of triethylamine (1-5 mol%) can sometimes suppress acid-catalyzed isomerization if the catalyst precursor is slightly acidic.
-
Change Precursor: Ensure your 4-methylene intermediate is free of residual acidic impurities (e.g., phosphorus salts from the Wittig reaction).
Scenario B: "The reaction stalls at 50% conversion."
Diagnosis: Product Inhibition or Steric Congestion. The C4 position is sterically crowded (adjacent to the bridgehead). The product (4-methyl-THC) might be coordinating to the catalyst. Fix:
-
Increase Pressure: This is the most direct way to overcome steric barriers in hydrogenation.
-
Use a "Smaller" Ligand: If using a bulky ligand like Xyl-BINAP, switch to Tol-BINAP or a simple PHOX ligand to open up the coordination sphere.
Scenario C: "I cannot separate the enantiomers by HPLC to check ee."
Diagnosis: Incorrect Column Selection.
Carbazoles are aromatic and interact strongly with
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong carbazole absorption).
-
Tip: If peak tailing occurs, add 0.1% Diethylamine to the mobile phase to suppress the interaction of the secondary amine (N9-H) with the silanols.
Alternative "De Novo" Route (Advanced)
-
Reagents: 2-Alkynylindoles + Donor-Acceptor Cyclopropanes.
-
Catalyst: Cu(II)-Bisoxazoline complexes.
-
Mechanism: Asymmetric ring-opening/cyclization.
-
Pros: Builds the ring and stereocenter simultaneously.
-
Cons: Requires synthesis of complex precursors (cyclopropanes).
-
Reference: Liu et al., Organic Letters (2015) demonstrated this method yields up to 94% ee for substituted tetrahydrocarbazoles [1].
References
-
Liu, Q.-J., Yan, W.-G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles . Organic Letters, 17(19), 4866–4869. Link
-
Kuwano, R., & Sato, K. (2002). Asymmetric Hydrogenation of Heteroaromatics . Journal of the American Chemical Society, 124(4), 667–678. (Foundational work on hydrogenation of N-heterocycles).[1]
-
BenchChem Technical Report. (2025).[2] Troubleshooting low enantiomeric excess in asymmetric synthesis . BenchChem Support Library. Link
- Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroaromatic Compounds. Chemical Reviews, 112(4), 2557–2590.
Sources
troubleshooting cyclization failures in tetrahydrocarbazole synthesis
Topic: Troubleshooting Cyclization Failures in Fischer Indole Synthesis
Ticket ID: THC-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The THC Scaffold
1,2,3,4-Tetrahydrocarbazoles (THCs) are critical pharmacophores found in anti-emetics (e.g., Ondansetron), anti-inflammatories, and antiviral agents. While the Fischer Indole Synthesis is the industry standard for their production, it is notoriously sensitive to electronic effects and steric hindrance.
This guide moves beyond "recipe following" to "reaction engineering." We address the three most common failure modes: Polymerization ("Tarring") , Incomplete Cyclization , and Regiochemical Mixtures .
The "Golden Path" Protocol
Use this baseline protocol for initial validation. If this fails, proceed to the Troubleshooting Modules.
Reaction: Phenylhydrazine + Cyclohexanone
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Hydrazine : 1.1 eq Ketone | Slight excess of ketone ensures complete consumption of the toxic hydrazine. |
| Solvent/Catalyst | Glacial Acetic Acid (10-15 volumes) | Acts as both solvent and Brønsted acid. Sufficiently acidic to drive tautomerization but mild enough to prevent rapid polymerization. |
| Temperature | Reflux (118°C) | Required to overcome the activation energy of the [3,3]-sigmatropic rearrangement (the rate-determining step). |
| Time | 1 - 4 Hours | Monitor via TLC. Extended reflux promotes oxidation/tarring. |
Mechanism & Failure Points (Visualization)
Understanding where the reaction breaks is the key to fixing it.
Figure 1: The Fischer Indole Mechanism.[1] The transition from Hydrazone to Ene-hydrazine is the most common bottleneck requiring acid catalysis.
Troubleshooting Module: Reactivity
Scenario A: "The reaction turned into black tar."
Diagnosis: Uncontrolled polymerization or oxidation. Phenylhydrazines are electron-rich and prone to oxidative degradation, especially under harsh acidic conditions.
| Potential Cause | Solution |
| Acid Too Strong | Switch from H₂SO₄/AcOH to Lewis Acids (e.g., ZnCl₂ in acetic acid) or Deep Eutectic Solvents (Choline Chloride/Oxalic Acid). Strong mineral acids catalyze polymerization of the indole product. |
| Oxidation | Phenylhydrazines oxidize in air. Degas solvents and run under Nitrogen/Argon. Add bisulfite (NaHSO₃) during workup to reduce oxidized impurities. |
| Electron-Donating Groups (EDG) | Substrates with EDGs (e.g., -OMe) destabilize the N-N bond, favoring radical cleavage over the [3,3]-shift. Use milder conditions: Perform the reaction at lower temperatures (60-80°C) using a gentle catalyst like 4% H₂SO₄ in Ethanol. |
Scenario B: "I isolated the hydrazone, but it won't cyclize."
Diagnosis: Failure to tautomerize or overcome activation energy.
| Potential Cause | Solution |
| Insufficient Heat | The [3,3]-shift has a high activation barrier. If refluxing in Ethanol (78°C) fails, switch to Acetic Acid (118°C) or Ethylene Glycol (197°C) . |
| Solvent Effects | Tautomerization requires proton transfer. If using aprotic solvents (Toluene), ensure a proton source (e.g., p-TsOH) is present. |
| Steric Bulk | Ortho-substituents on the hydrazine ring hinder the [3,3]-shift. Microwave Irradiation is highly effective here, providing rapid localized heating to overcome steric barriers [1]. |
Troubleshooting Module: Regioselectivity
When using substituted cyclohexanones , you will often get a mixture of structural isomers. This is governed by the direction of enolization (Kinetic vs. Thermodynamic).
The Regioselectivity Matrix
| Substrate | Major Product | Mechanism |
| 3-Substituted Cyclohexanone | 1-Substituted THC (Mixture possible) | Enolization towards the less hindered side (Kinetic) vs. more substituted side (Thermodynamic). Strong acids/High heat favor the thermodynamic enol, leading to the 1-substituted THC. |
| 4-Substituted Cyclohexanone | 3-Substituted THC | Symmetric enolization; only one product is possible (excluding enantiomers). |
| 2-Substituted Cyclohexanone | Indolenine (Non-aromatic) | The [3,3]-shift often occurs at the quaternary carbon, preventing re-aromatization. This yields a spiro-indolenine rather than a THC. |
Decision Logic for Isomer Control
Figure 2: Predicting product distribution based on substrate substitution.
Advanced & Green Protocols
If the standard acetic acid method yields tar or poor conversion, utilize these validated alternatives.
Method A: Deep Eutectic Solvents (Green Chemistry)
Best for: Acid-sensitive substrates and avoiding volatile organic compounds (VOCs).
-
Preparation: Mix Choline Chloride and Oxalic Acid (1:1 molar ratio) and heat to 80°C until a clear liquid forms.
-
Reaction: Add Phenylhydrazine (1.0 eq) and Cyclohexanone (1.0 eq) to the DES.
-
Conditions: Stir at 80°C for 20-60 minutes.
-
Workup: Add water. The product usually precipitates out as a solid. Filter and wash.[2][3]
-
Advantage: The DES acts as both solvent and catalyst, often improving yield by stabilizing intermediates [2].
Method B: Microwave-Assisted Synthesis
Best for: Sterically hindered hydrazines or "lazy" ketones.
-
Mixture: Phenylhydrazine + Ketone in Acetic Acid.
-
Irradiation: 140°C for 2–10 minutes (sealed vessel).
-
Outcome: Drastically reduced reaction time prevents thermal degradation of the hydrazine, often resulting in cleaner crude profiles [3].
References
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. 4
-
Kotha, S., Salman, M., & Cheekatla, S. R. (2024).[5] Synthesis of Indenoindole Derivatives under Deep Eutectic Solvent Conditions. ChemistrySelect. 5
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010).[6] New 3H-Indole Synthesis by Fischer's Method.[6][7] Molecules, 15, 2491-2498.[6] 8[7][4]
-
BenchChem Technical Support. (2025). Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. 2
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-b.com [ajchem-b.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Guide for 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Diagnostic & Triage: Why is my compound precipitating?
User Query: "I am trying to dissolve 4-methyl-2,3,4,9-tetrahydro-1H-carbazole for a cell-based assay. It dissolves in DMSO, but precipitates immediately when I add it to the culture media. What is wrong?"
Technical Diagnosis: The core issue is the physicochemical mismatch between your compound and the aqueous environment. 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is a lipophilic, tricyclic indole derivative.[1]
-
High LogP (Estimated ~3.5 - 4.2): The 4-methyl substituent on the saturated ring increases lipophilicity compared to the parent tetrahydrocarbazole.
-
Lack of Ionizable Groups: The indole nitrogen (
) is extremely weak (pKa 17) and does not protonate or deprotonate at physiological pH (7.4). Therefore, pH adjustment (acidification) will not improve solubility and may degrade the compound.[1] -
Planar Stacking: The tricyclic core promotes
stacking interactions, leading to rapid aggregation (crystallization) once the co-solvent (DMSO) is diluted below a critical threshold.
Physicochemical Profile & Solvent Compatibility[2][3]
Before attempting formulation, verify your solvent choice against this compatibility matrix.
| Solvent / Medium | Solubility Rating | Max Conc. (Est.) | Usage Context |
| Water / PBS (pH 7.4) | 🔴 Insoluble | < 1 µg/mL | Do not use as a primary solvent. |
| DMSO (Anhydrous) | 🟢 Excellent | > 100 mM | Primary stock solution. |
| Ethanol (100%) | 🟡 Good | ~ 10-50 mM | Secondary stock; prone to evaporation. |
| PEG 400 | 🟡 Moderate | ~ 10 mM | Co-solvent for animal studies. |
| Tween 80 | 🟡 Moderate | N/A | Surfactant for emulsions (requires vortexing). |
| 0.1 M HCl / NaOH | 🔴 Insoluble | N/A | Ineffective. No ionizable centers. |
Standard Operating Procedures (SOPs)
Protocol A: Preparation for In Vitro Biological Assays (Cell Culture)
Target: Stable dispersion in aqueous media (0.1% - 1% DMSO final).
The "Crash-Out" Avoidance Workflow: Directly pipetting a high-concentration DMSO stock into water causes local supersaturation, leading to immediate precipitation (the "cloudy puff"). Use the Intermediate Dilution Method .
-
Primary Stock: Dissolve 10 mg of compound in 100% DMSO to create a 50 mM Master Stock. Vortex until clear.
-
Intermediate Step (Critical): Prepare a 1000x concentrate of your final desired dose in 100% DMSO.
-
Example: If you need 10 µM in cells, prepare a 10 mM intermediate in DMSO.[1]
-
-
The "Shift" Technique:
Protocol B: Formulation for In Vivo Administration (IP/PO)
Target: High concentration (> 1 mg/mL) for animal dosing.[1]
Since aqueous solubility is negligible, you must use a Vehicle System .[1]
Recommended Vehicle: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
Step-by-Step:
-
Weigh the required amount of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole.
-
Dissolve completely in 5% volume DMSO . (e.g., if total vol is 1 mL, use 50 µL DMSO).
-
Add 40% volume PEG 400 . Vortex heavily. The solution should be clear.
-
Add 5% volume Tween 80 . Vortex.
-
Slowly Add 50% volume warm Saline (0.9% NaCl) dropwise while vortexing.
-
Result: A clear solution or a stable fine suspension. If it clouds, sonicate for 5 minutes at 40 kHz.
-
Troubleshooting Decision Tree
Use the following logic flow to resolve persistent solubility issues.
Caption: Logic flow for diagnosing and resolving precipitation events for lipophilic carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve it? It has a nitrogen atom. A: No. The nitrogen in the tetrahydrocarbazole ring is part of an indole-like system.[2][3][4] The lone pair is involved in aromaticity, making it non-basic (pKa ~17).[1] Adding HCl will not protonate it and may actually induce acid-catalyzed degradation or polymerization of the indole ring [1].
Q2: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not, but redissolution is critical . DMSO freezes at 19°C. Upon thawing, the compound may have crystallized out of the matrix.
-
Fix: Warm the tube to 37°C and vortex/sonicate until absolutely clear before use. Never pipette from a cloudy stock.
Q3: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for carbazoles.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Dissolve your compound in a small volume of DMSO, then add this to the cyclodextrin solution with vigorous stirring. The hydrophobic cavity of the CD encapsulates the carbazole, shielding it from water [2].
Q4: I see a "film" on the surface of my cell media. A: This is undissolved compound floating due to surface tension. It indicates the concentration exceeds the solubility limit (likely >10 µM).
-
Fix: Reduce the working concentration or increase the serum (FBS) percentage in your media, as albumin can bind and solubilize lipophilic small molecules.
References
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Detailed mechanism on the stability and non-basic nature of the indole/carbazole nitrogen).
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard guide for DMSO/Aqueous solubility profiles of lipophilic drugs).
-
BenchChem. (2025).[5] Protocol for Dissolving Compounds in DMSO for Biological Assays.
Sources
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-{4-Methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]benzenesulfonamido}ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
[1][2]
Executive Technical Overview
4-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS: 16502-01-5 / Generic Tetrahydrocarbazole derivatives) is a fused tricyclic indole derivative.[1][2] While structurally robust enough to be synthesized via acid-catalyzed Fischer Indole Synthesis, it exhibits specific instabilities—primarily oxidative aromatization and acid-catalyzed polymerization —that can compromise yield and purity during storage or downstream processing.[1][2]
Crucial Distinction: Researchers often confuse this hydrocarbon with the Ondansetron intermediate (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one).[1][2]
-
This Guide: Focuses on the hydrocarbon (no ketone, NH free or substituted).[2]
-
Note: If you are working with the carbazol-4-one, the oxidation risks are similar, but the solubility profile differs due to the carbonyl group.[2]
Key Chemical Properties
| Property | Specification |
| Molecular Structure | Indole ring fused to a 4-methyl-substituted cyclohexane ring.[1][3] |
| Acidic Stability | Kinetic Stability: High (survives refluxing acetic acid).[1][2] Thermodynamic Stability: Low (prone to dimerization/oxidation over time).[1][2] |
| pKa (Conjugate Acid) | ~ -3.6 (Protonation occurs at C-4a, not N-9).[1][2] Not basic in dilute aqueous acid. |
| Primary Degradant | 4-Methylcarbazole (Fully aromatic, highly fluorescent).[1][2] |
Diagnostic Troubleshooting (Q&A)
Category A: Acidic Stability & Solubility[1]
Q1: I am trying to dissolve the compound in 1M HCl for a reaction, but it forms a gum/precipitate. Why isn't it dissolving? A: This is a common misconception.[1] Unlike aliphatic amines (pKa ~10), the nitrogen in the tetrahydrocarbazole ring is part of an aromatic system and is not basic (pKa < 0).[2]
-
Mechanism: It will not protonate to form a water-soluble salt in dilute acids (1M HCl).[1]
-
Risk: Forcing conditions (conc.[1] H₂SO₄) will protonate the C-4a bridgehead carbon, generating a reactive indoleninium cation that rapidly initiates dimerization or polymerization, leading to the "gum" you observed.[2]
-
Solution: Use an organic co-solvent (Acetic Acid, Methanol, or THF) if acidic conditions are required.[2] Do not rely on aqueous acid for solubility.[1]
Q2: My reaction mixture turned from pale yellow to dark red/brown after stirring in acid overnight. Is this normal? A: No, this indicates degradation.[2]
-
Diagnosis: The color change is likely due to oxidative aromatization or the formation of indolenine oligomers .[2]
-
Causality: In the presence of acid and oxygen, the cyclohexane ring undergoes dehydrogenation to form the fully aromatic 4-methylcarbazole.[2] This process is often accompanied by the formation of colored charge-transfer complexes or radical intermediates.[1]
-
Action: Check TLC. Aromatized carbazoles usually have a slightly higher Rf and fluoresce intensely blue under UV (254/365 nm).[1][2]
Category B: Synthesis & Yield
Q3: I synthesized this via Fischer Indole (Phenylhydrazine + 3-Methylcyclohexanone), but the yield is low and I see multiple spots. Why? A: This is a Regioselectivity Issue .
-
Mechanism: 3-Methylcyclohexanone is unsymmetrical.[1] The hydrazone can enolize towards C2 or C6.[1]
-
Troubleshooting: The "4-methyl" isomer is sterically crowded. If you specifically need the 4-methyl isomer, you may be competing with the 2-methyl isomer, leading to mixed products and lower isolated yields of the target.[2]
-
Protocol Adjustment: Verify the isomer identity using NMR (coupling constants of aliphatic protons).
Category C: Storage
Q4: Can I store the solid on the shelf? It’s turning pink. A: "Pink" indicates surface oxidation.[1]
Degradation Mechanism & Visualization[1][2]
The following diagram illustrates the two primary failure modes in acidic media: Dimerization (Acid-Catalyzed) and Aromatization (Oxidative).[2]
Caption: Figure 1. Degradation pathways of 4-methyl-tetrahydrocarbazole showing acid-catalyzed polymerization (Red) and oxidative aromatization (Yellow).
Validated Experimental Protocols
Protocol A: Stability Check (TLC/HPLC)
Use this method to verify if your compound has degraded (aromatized) during acidic exposure.[1][2]
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]
-
Visualization:
-
UV 254 nm: Both spots absorb.[1]
-
Ehrlich’s Reagent (p-dimethylaminobenzaldehyde):
-
-
Interpretation: If you see a spot with higher Rf that does not stain strongly with Ehrlich’s reagent but fluoresces blue, it is the aromatized carbazole impurity .
Protocol B: Purification of Oxidized Material
If your batch has turned brown/pink due to acid/air exposure:
-
Dissolution: Dissolve crude solid in minimum boiling Methanol (MeOH).[1][2]
-
Decolorization: Add Activated Charcoal (5% w/w).[1][2] Reflux for 15 mins.
-
Filtration: Filter hot through Celite to remove charcoal.
-
Crystallization: Add dropwise Water (until slight turbidity) to the hot filtrate. Cool slowly to 4°C.
-
Result: The colored oxidized impurities usually remain in the mother liquor; pure tetrahydrocarbazole crystallizes as white needles.[1]
References
-
Organic Syntheses. (1950).[1][2] 1,2,3,4-Tetrahydrocarbazole.[2][3][8][10][12][13][14][15] Org. Synth. 1950, 30,[2] 90. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[1][2] 1,2,3,9-Tetrahydro-4H-carbazol-4-one Compound Summary. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022).[1][2][15] A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. acgpubs.org [acgpubs.org]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. keyorganics.net [keyorganics.net]
- 5. 9-Methyl-1,2,3,9-Tetrahydro-4H-Carbazol-4-One High Purity at Attractive Prices [kavyapharma.in]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. wjarr.com [wjarr.com]
Technical Support Center: Chiral Resolution of 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole
The following Technical Support Guide is designed for researchers and process chemists working with 4-methyl-2,3,4,9-tetrahydro-1H-carbazole (also referred to as 4-methyl-1,2,3,4-tetrahydrocarbazole). This guide addresses the specific challenges of resolving this chiral indole derivative, focusing on chromatographic and chemical techniques.
Case ID: TR-4M-THC-RES Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Enantioseparation and Purification Protocols
Executive Summary & Molecule Profile[1]
User Query: "I have synthesized racemic 4-methyl-2,3,4,9-tetrahydro-1H-carbazole via Fischer indole synthesis. How do I separate the enantiomers efficiently?"
Scientist’s Analysis:
The target molecule contains a single chiral center at the C4 position. Unlike basic aliphatic amines, the nitrogen atom in the tetrahydrocarbazole (THC) core is part of an indole system, making it non-basic (
Molecule Specifications:
-
Structure: Indole fused to a 4-methylcyclohexane ring.
-
Chirality: C4 (benzylic-like position relative to the indole C3).
-
Solubility: High in organic solvents (MeOH, ACN, IPA); low in water.
-
Key Challenge: Lack of a basic handle for salt resolution.
Troubleshooting Guide: Method Selection & Optimization
Q1: Direct crystallization with chiral acids failed. Why, and what is the alternative?
Diagnosis: The indole nitrogen lone pair is delocalized into the aromatic system, rendering it too weakly basic to form stable salts with resolving agents like D-tartaric acid or mandelic acid.
Solution: Switch to Direct Chiral HPLC or SFC (Supercritical Fluid Chromatography). This method relies on hydrogen bonding and
Recommended Workflow:
Figure 1: Decision tree for the resolution of neutral indole derivatives. Direct chromatography is prioritized over derivatization.
Q2: Which Chiral Stationary Phases (CSPs) are most effective for this molecule?
Recommendation: Polysaccharide-based columns (coated or immobilized) are the industry standard for tetrahydrocarbazoles due to the "inclusion" mechanism where the indole moiety fits into the chiral grooves of the amylose/cellulose polymer.
Priority Screening List:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB)
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)
-
Note: Good for systems where steric fit is tighter.
-
Experimental Conditions Table (Analytical Screening):
| Parameter | Normal Phase (NP) | Polar Organic Mode (PO) | Reversed Phase (RP) |
| Mobile Phase | n-Hexane / IPA (90:10) | 100% Methanol or ACN | Water / ACN (40:60) |
| Additive | 0.1% Diethylamine (DEA)* | 0.1% DEA | None required |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm / 280 nm | UV @ 254 nm | UV @ 254 nm |
| Suitability | High (Best general start) | Medium (For solubility) | Low (Long retention) |
*Note: Although the indole is not basic, trace DEA prevents non-specific binding to residual silanols on the silica support, sharpening peak shapes.
Q3: I need multi-gram quantities. How do I scale up?
Protocol:
-
Solubility Check: Dissolve the racemate in the mobile phase. If solubility is
mg/mL in Hexane/IPA, switch to SFC (CO + Methanol) or Polar Organic Mode (100% Methanol) on an immobilized column (e.g., Chiralpak IA/IB). -
Loading Study: Inject increasing amounts (e.g., 1 mg, 5 mg, 10 mg) onto an analytical column to determine the "touching band" limit.
-
Stacked Injections: Use an autosampler to perform "stacked injections" (injecting the next sample before the previous one has fully eluted, provided the enantiomers are well-resolved) to maximize throughput.
Q4: Direct HPLC is too expensive. Can I use chemical resolution?
Alternative Strategy: Derivatization Resolution Since the indole NH is not basic, you must create a handle.
Protocol:
-
N-Acylation: React the racemate with a chiral acyl chloride (e.g., (S)-Camphanic chloride or (S)-Naproxen chloride ) using a strong base (NaH or KOH) in DMF.
-
Reaction: Rac-THC + (S)-R-COCl
(R,S)-Amide + (S,S)-Amide.
-
-
Separation: The resulting products are diastereomers, not enantiomers. They have different physical properties and can often be separated by standard silica flash chromatography (achiral) or fractional crystallization.
-
Hydrolysis: Once separated, hydrolyze the amide (using NaOH/MeOH or LiOH) to recover the pure enantiomeric tetrahydrocarbazole.
Citation Support: This approach is validated for similar indole alkaloids where direct salt formation fails [1].
Advanced Troubleshooting (FAQs)
Q: The peaks are broad and tailing.
-
Cause: Interaction of the indole NH with active sites on the silica matrix.
-
Fix: Increase the modifier (DEA or TEA) concentration to 0.1% or 0.2%. Ensure the column is equilibrated for at least 30 minutes.
Q: I see a "shoulder" instead of two peaks.
-
Fix: Lower the temperature (e.g., from 25°C to 10°C). Lower temperatures often enhance enantioselectivity (
) by reducing thermal motion, allowing better "lock-and-key" fit in the CSP [2].
Q: Can I determine absolute configuration (R vs S) without X-ray?
-
Method: Circular Dichroism (CD).
-
Compare the CD spectrum of your isolated peak with literature data for known tetrahydrocarbazoles. Generally, the sign of the Cotton effect in the 280-300 nm region (indole chromophore) correlates with the configuration at C4 [3].
-
Rule of Thumb: For many 4-substituted tetrahydrocarbazoles, the elution order on Amylose-based columns (AD-H) often correlates with size/shape, but CD is required for confirmation.
-
References
-
Org. Synth. 2002, 78, 36. Chen, C.; Larsen, R. D.[7] "Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole." (Provides the foundational synthesis and characterization data for the racemate).
-
Asian J. Chem. 2007, 19(2), 1441-1448. Zaggout, F. R. et al. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." (Discusses screening polysaccharide columns for various chiral racemates).
-
J. Chem. Soc., Perkin Trans. 1, 1975. Abraham, R. J. et al. "Tetrahydrocarbazole derivatives." (Discusses the conformational analysis and NMR/CD properties of tetrahydrocarbazoles).
-
BenchChem Technical Guide. "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Synthesis and Properties." (Provides context on related Ondansetron intermediates and general carbazole handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Binding Affinity Guide: Tetrahydrocarbazole Derivatives Targeting PGD2 Receptors (CRTH2)
Executive Summary: The Evolution of Selectivity
The prostaglandin D2 (PGD2) receptor landscape is dominated by two distinct G-protein coupled receptors (GPCRs): DP1 (Gs-coupled) and DP2 (also known as CRTH2 or GPR44, Gi-coupled). While DP1 mediates vasodilation, DP2 is the critical driver of Th2-mediated allergic inflammation, eosinophil recruitment, and airway hyperreactivity.
This guide focuses on tetrahydrocarbazole (THCZ) derivatives, a privileged scaffold class originally identified in the dual TP/DP2 antagonist Ramatroban (BAY u 3405) . For drug development professionals, the critical narrative here is the structural evolution from Ramatroban (a modest, non-selective binder) to highly potent, selective analogs like TM30089 .
Key Takeaway: Minor modifications to the THCZ core—specifically shortening the N9-carboxyl side chain—can shift affinity from micromolar to sub-nanomolar range and abolish off-target Thromboxane (TP) receptor binding.
Molecular Mechanism & Signaling Pathway
To understand binding data, one must understand the downstream consequences of the ligand-receptor interaction. CRTH2 is a Gi/o-coupled receptor.[1][2][3][4] Unlike DP1 (which elevates cAMP), CRTH2 activation suppresses cAMP and mobilizes intracellular Calcium (
Mechanistic Diagram: CRTH2 Signaling & Antagonism
The following diagram illustrates the PGD2-mediated activation of CRTH2 and the intervention point of THCZ antagonists.[2]
Caption: Figure 1. CRTH2 signaling cascade.[1][3][5][6][7] THCZ derivatives competitively inhibit PGD2 binding, preventing Gi-mediated cAMP suppression and Calcium mobilization.
Comparative Binding Profiling
The following data synthesizes competitive radioligand binding assays (displacement of
Table 1: Binding Affinity ( ) and Selectivity Profile
| Compound | Structure Class | CRTH2 Affinity ( | TP Receptor Affinity ( | Selectivity Ratio (TP/CRTH2) | Clinical/Research Status |
| PGD2 | Endogenous Ligand | 2.5 nM | > 1000 nM | N/A | Natural Agonist |
| Ramatroban | Tetrahydrocarbazole | 25 - 100 nM | 10 nM | 0.4 (Dual Antagonist) | Approved (Allergic Rhinitis) |
| TM30089 | Tetrahydrocarbazole | 0.6 nM | > 10,000 nM | > 16,000 (Highly Selective) | Research Tool (Gold Standard) |
| TM30643 | Tetrahydrocarbazole | 3.2 nM | > 10,000 nM | > 3,000 | Research Analog |
| Indomethacin | Indole Acetic Acid | 2,500 nM | N/A | N/A | Weak Agonist/Antagonist |
Structure-Activity Relationship (SAR) Insights
-
The "Acetic Acid" Switch: Ramatroban possesses a propionic acid side chain at the N9 position. Shortening this to an acetic acid side chain (as seen in TM30089) is the primary driver for the >100-fold increase in CRTH2 affinity. The carboxylate group mimics the
-chain of PGD2, forming a critical salt bridge with Arg178 in the receptor pocket. -
TP Receptor De-selection: The same shortening of the side chain abolishes binding to the Thromboxane (TP) receptor, transforming a "dirty" drug into a specific probe.
-
Sulfonamide Position: The 3-amino sulfonamide group on the tetrahydrocarbazole ring provides essential hydrophobic contacts. Substituents on the phenyl ring (e.g., 4-fluoro in Ramatroban) modulate metabolic stability but are less critical for primary binding than the acid tail.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the Equilibrium Dissociation Constant (
Scientific Rationale:
-
Ligand Choice: We use
as the tracer.[3] While can be used, PGD2 allows assessment of direct competition with the endogenous ligand. -
Buffer Chemistry: CRTH2 binding is sensitive to cation concentration.
is included to optimize receptor-G-protein coupling and high-affinity state stability.
Workflow Diagram
Caption: Figure 2. Competitive radioligand binding workflow for CRTH2 affinity profiling.
Detailed Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest HEK293-hCRTH2 cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Homogenize and centrifuge at 40,000 x g for 20 min at 4°C.
-
Resuspend pellet in Assay Buffer (10 mM HEPES-KOH, pH 7.4, 1 mM EDTA, 10 mM MnCl2 ). Note: MnCl2 is critical for high-affinity PGD2 binding.
-
-
Incubation Setup:
-
In a 96-well plate, add:
-
50 µL Membrane suspension (10-20 µg protein/well).
-
50 µL
(Final concentration ~1 nM). -
50 µL Competing Test Compound (Serial dilution in DMSO, final DMSO <1%).
-
Non-specific binding control: Add 10 µM unlabeled PGD2 or Ramatroban.
-
-
-
Equilibrium Phase:
-
Incubate for 60 minutes at Room Temperature (25°C) .
-
Why? CRTH2 kinetics are relatively fast; 60 minutes ensures equilibrium without significant ligand degradation.
-
-
Termination & Filtration:
-
Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI reduces non-specific binding of the hydrophobic ligand to the filter.
-
Harvest using a vacuum manifold (e.g., Brandel or Tomtec).
-
Wash 3x with ice-cold Wash Buffer (10 mM HEPES, pH 7.4).
-
-
Data Analysis:
-
Measure radioactivity (CPM) via liquid scintillation.[8]
-
Calculate % Specific Binding.
-
Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
: (Where is radioligand concentration and is the dissociation constant of , typically ~2.5 nM).
-
References
-
Ulven, T., & Kostenis, E. (2005). Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist.[9][10] Journal of Medicinal Chemistry.
-
Hata, A. N., et al. (2005). Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2.[4] Journal of Biological Chemistry.
-
Sugimoto, H., et al. (2005). CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses. European Journal of Pharmacology.
-
Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. Journal of Experimental Medicine.
-
Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[7] Drug News & Perspectives.
Sources
- 1. Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Distinguishing 4-Methyl-2,3,4,9-tetrahydro-1H-carbazole from Structural Isomers: A Comprehensive Analytical Guide
Strategic Context & Analytical Challenges
In the development of indole-based therapeutics—such as CRTH2 receptor antagonists[1] and complex alkaloid scaffolds—regiocontrol during the synthesis of tetrahydrocarbazoles is a critical quality attribute. Distinguishing the target 4-methyl-2,3,4,9-tetrahydro-1H-carbazole from its positional isomers (1-methyl, 2-methyl, 3-methyl, and the N-alkylated 9-methyl) presents a distinct analytical challenge.
Relying solely on 1D ¹H NMR chemical shifts is fraught with risk due to solvent-dependent anisotropic effects and overlapping aliphatic multiplets. To ensure scientific integrity, we must employ an orthogonal, self-validating analytical strategy. By combining Infrared (IR) spectroscopy, Mass Spectrometry (MS), and 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, we establish definitive causality between the spectral data and the molecular architecture.
Orthogonal Analytical Workflow
The following workflow is designed as a self-validating system. Initial rapid screens (IR/MS) isolate the N-methyl isomer, while advanced 2D NMR techniques definitively assign the specific C-methyl regiochemistry by tracing scalar couplings to the rigid indole core.
Fig 1: Self-validating analytical workflow for tetrahydrocarbazole isomers.
Comparative Spectral Data
To objectively compare the target against its alternatives, the quantitative spectral markers are summarized below. Data is aggregated from standard characterization of the respective synthesized isomers[2][3][4].
| Isomer | ¹H NMR: Methyl Group | ¹H NMR: Indole N-H | IR: N-H Stretch | Key 2D HMBC Correlation (³J_CH) |
| 4-Methyl (Target) | ~1.20 – 1.40 ppm (d) | ~7.7 – 8.0 ppm (br s) | ~3400 cm⁻¹ (Present) | Methyl protons to C4a (Bridgehead) |
| 3-Methyl | ~1.09 ppm (d) | ~7.8 ppm (br s) | ~3400 cm⁻¹ (Present) | Methyl protons to C2, C4 |
| 1-Methyl | ~1.31 ppm (d) | ~7.76 ppm (br s) | ~3400 cm⁻¹ (Present) | Methyl protons to C9a (Bridgehead) |
| 9-Methyl | ~3.60 ppm (s) | Absent | Absent | Methyl protons to C8a, C9a |
(Note: ¹H NMR values are referenced in CDCl₃. N-H shifts may vary significantly in hydrogen-bonding solvents like DMSO-d₆[3]).
Mechanistic Interpretation: The Causality Behind the Data
Differentiating N-Methyl vs. C-Methyl Isomers
The first point of divergence is distinguishing the 9-methyl (N-methyl) isomer from the C-methyl variants.
-
Causality in IR/NMR: The 9-methyl isomer lacks the indole N-H proton. Consequently, the broad IR absorption band at ~3400 cm⁻¹ and the ¹H NMR broad singlet at ~7.8 ppm are absent. Instead, a highly deshielded 3H singlet appears at ~3.60 ppm due to the direct attachment of the methyl group to the electronegative nitrogen atom[2].
-
Causality in MS Fragmentation: In GC-MS (EI), all isomers exhibit a molecular ion[M]⁺ at m/z 185. However, the 9-methyl isomer demonstrates a pronounced[M-15]⁺ peak at m/z 170. The loss of the N-methyl radical generates a highly stable, resonance-stabilized nitrogen-centered cation. C-methyl isomers undergo more complex aliphatic ring-opening prior to fragmentation, altering the relative abundance of the m/z 170 fragment.
Differentiating 4-Methyl from 1-Methyl and 3-Methyl
Once C-alkylation is confirmed, 1D ¹H NMR reveals a 3H doublet (due to coupling with the adjacent methine proton)[3][4]. However, chemical shifts alone cannot reliably differentiate the 1-, 2-, 3-, and 4-positions. We must use HMBC to trace the connectivity to the rigid aromatic core.
-
The 1-Methyl Isomer: The C1 position is adjacent to the C9a bridgehead carbon (directly bonded to the nitrogen). In HMBC, the 1-methyl protons will show a strong ³J_CH correlation to C9a, which is highly deshielded (~135-140 ppm) due to the adjacent nitrogen[4].
-
The 4-Methyl Target: The C4 position is adjacent to the C4a bridgehead carbon (part of the purely carbocyclic aromatic ring). The 4-methyl protons will show a ³J_CH correlation to C4a, which resonates at a distinctively different shift (~127-130 ppm).
-
The 2- and 3-Methyl Isomers: These methyl groups are isolated from the aromatic bridgeheads and will predominantly show correlations to purely aliphatic carbons (C1/C3 or C2/C4, respectively)[3].
Self-Validating Experimental Protocols
Protocol A: Orthogonal Screening (IR & GC-MS)
Objective: Rapidly rule out N-alkylation and confirm molecular mass.
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of GC-grade dichloromethane (CH₂Cl₂).
-
IR Acquisition: Deposit a neat film or powder onto an ATR-FTIR crystal. Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹). Validate the presence of the N-H stretch at ~3400 cm⁻¹.
-
GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with an EI source (70 eV). Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient from 100°C to 280°C.
-
Validation Check: Confirm the [M]⁺ ion at m/z 185. If the N-H stretch is present in IR, the compound is a C-methyl isomer.
Protocol B: Regiochemical Assignment via 2D NMR
Objective: Unambiguously assign the methyl position on the saturated ring.
-
Sample Preparation: Dissolve 10–15 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
-
1D Acquisition: Acquire a standard ¹H spectrum (400 MHz, 16 scans) and ¹³C spectrum (100 MHz, 512 scans). Identify the methyl doublet (~1.20–1.40 ppm) and the quaternary aromatic carbons.
-
COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum. Trace the scalar coupling from the methyl doublet to the adjacent methine proton, mapping the continuous aliphatic spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (³J_CH ≈ 8 Hz).
-
Validation Check: Extract the cross-peaks corresponding to the methyl protons. If a correlation is observed to the C4a bridgehead carbon, the structure is definitively validated as 4-methyl-2,3,4,9-tetrahydro-1H-carbazole .
References
1.[1] US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. Google Patents. Available at: 2.[2] 1,2,3,4-Tetrahydro-N-methylcarbazole | C13H15N | CID 138719. PubChem, National Institutes of Health. Available at:[Link] 3.[3] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by[bmim (BF4)] ionic liquid in methanol. SciSpace. Available at:[Link] 4.[4] Natural Product-Oriented Photo-Induced Denitrogenative Annulations of 1-Alkenylbenzotriazoles. MDPI. Available at:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-methyl-2,3,4,9-tetrahydro-1H-carbazole
[1][2]
Executive Summary & Operational Directive
Immediate Action: 4-methyl-2,3,4,9-tetrahydro-1H-carbazole (and its parent structure 1,2,3,4-tetrahydrocarbazole) must be treated as a Hazardous Organic Amine .[1]
Core Directive:
-
Do NOT dispose of via sanitary sewer (sink) under any circumstances. Carbazole derivatives are recalcitrant environmental pollutants with high aquatic toxicity potential.
-
Do NOT mix with oxidizing agents (Nitric Acid, Peroxides) due to the risk of violent exothermic nitration or oxidation.
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Characterization
Before disposal, you must characterize the waste stream. While specific data for the 4-methyl derivative is often extrapolated from the parent compound, the following safety profile applies to the class.
| Parameter | Data / Classification |
| Chemical Name | 4-methyl-2,3,4,9-tetrahydro-1H-carbazole |
| Parent CAS | 942-01-8 (1,2,3,4-Tetrahydrocarbazole) [1] |
| Molecular Formula | C₁₃H₁₅N |
| Physical State | Solid (typically off-white to beige powder) |
| GHS Hazards | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H411/H412: Toxic to aquatic life (Class assumption) [2] |
| RCRA Status | Non-Listed (Not P or U listed).[1][3][4][5][6] Regulated by characteristic if mixed with solvents (D001). |
Critical Chemical Behavior (The "Why")
Carbazole derivatives possess a nitrogen-containing heterocycle.[1]
-
Stability: They are chemically stable and resistant to biodegradation in standard wastewater treatment plants, leading to bioaccumulation in sediment [3].
-
Reactivity: The secondary amine functionality at the N-9 position (or the indole nitrogen) is susceptible to oxidation. Mixing this waste with strong oxidizers can generate toxic nitrogen oxides (NOx) or cause fire.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired stock, weighing paper, contaminated gloves, spill cleanup debris.[1]
-
Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1]
-
Scientist's Note: Avoid LDPE bags for long-term storage of carbazoles as aromatic amines can sometimes permeate lower-density plastics over time.[1]
-
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "4-methyl-2,3,4,9-tetrahydro-1H-carbazole, Solid Debris"[1]
-
Hazard Checkbox: Irritant, Toxic.
-
-
Segregation: Store in the "Organic Solids" bin within your Satellite Accumulation Area (SAA). Keep away from "Oxidizing Solids."
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: HPLC waste, reaction solvents, extraction layers.
-
Solvent Characterization: Determine the primary solvent.
-
pH Check (Self-Validating Step): Before adding to a carboy, check the pH of your waste solution.
-
If pH < 3 or > 10, neutralize to pH 5–9. Extreme pH can degrade waste containers or react with other solutes in the central carboy.
-
-
Bulking: Pour into the appropriate solvent carboy (typically 20L HDPE).
-
Record Keeping: Log the volume of carbazole added on the carboy's accumulation log. Even trace amounts should be noted for the incineration facility.
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of carbazole-derivative waste streams.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of solid 4-methyl-2,3,4,9-tetrahydro-1H-carbazole:
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator to prevent inhalation (H335).[1]
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Gently sweep the powder into a dustpan or use a HEPA vacuum designated for chemical spills.
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone (Carbazoles have poor water solubility; water alone will smear the residue) [3].
-
Disposal: Place all cleanup materials into the Solid Waste container described in Section 3A.
Regulatory & Compliance Context
-
US EPA (RCRA): While 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is not explicitly listed on the P or U lists, the generator is responsible for determining characteristics.[1] If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 waste code.
-
Ecological Impact: Carbazole derivatives are often classified as "Dangerous for the environment" in EU jurisdictions (H411). Disposal via sanitary sewer is a violation of the Clean Water Act (CWA) prohibition on discharging toxic pollutants [4].
References
-
Fisher Scientific. (2021). Safety Data Sheet: 1,2,3,4-Tetrahydrocarbazole. Retrieved from
-
National Institutes of Health (NIH). (2017). Properties, environmental fate and biodegradation of carbazole. PMC5451388. Retrieved from
-
BenchChem. (2024). Proper Disposal of Carbazole Derivatives: A Guide for Laboratory Professionals. Retrieved from
-
Cornell University EHS. (2023). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from [1]
Sources
- 1. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. GSRS [precision.fda.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 4-methyl-2,3,4,9-tetrahydro-1H-carbazole
An authoritative, procedural guide to the safe handling, personal protective equipment (PPE) selection, and logistical management of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS: 19283-54-6).
As a fine chemical and critical building block in the synthesis of complex carbazole alkaloids and pharmaceutical intermediates, this compound presents specific physicochemical hazards. This guide transcends basic safety data sheets by providing researchers with the causality behind safety protocols, ensuring that every protective measure is logically grounded and self-validating.
Mechanistic Hazard Assessment & Causality
To select the correct PPE, we must first understand the physicochemical behavior of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole[1]:
-
Dermal Penetration Risk (Lipophilicity): The tricyclic tetrahydrocarbazole core is highly lipophilic (estimated LogP ~3.3). While the dry powder acts primarily as a surface irritant (Skin Irrit. 2, H315), solubilizing this compound in common reaction solvents (e.g., Dichloromethane, DMSO, or THF) fundamentally changes its risk profile. These solvents act as penetration enhancers, capable of carrying the dissolved lipophilic compound directly through the stratum corneum and into the bloodstream.
-
Inhalation Risk (Triboelectric Charging): In its solid state, this compound is a fine crystalline powder prone to triboelectric charging (static buildup). When manipulated with standard metal instruments, the powder can repel, aerosolize, and remain suspended in the breathing zone, leading to severe respiratory tract irritation (STOT SE 3, H335).
-
Ocular Hazard: The micro-particulates are highly irritating to the mucous membranes of the eye (Eye Irrit. 2A, H319), necessitating complete seal protection rather than standard impact resistance.
Quantitative PPE Specification Matrix
In accordance with OSHA 29 CFR 1910.132 (PPE General Requirements)[2], the following matrix dictates the required protective equipment based on the operational state of the chemical.
| PPE Category | Specification & Standard | Quantitative Metric | Causality & Operational Logic |
| Hand Protection (Dry Solid) | Single Nitrile Gloves | Sufficient to block dry particulate transfer. Must be changed immediately if contaminated to prevent sweat-induced solubilization. | |
| Hand Protection (In Solution) | Butyl Rubber or Double-Nitrile | > 480 min breakthrough (Butyl) | Carrier solvents rapidly degrade standard nitrile (often in <5 mins). Butyl rubber prevents the solvent from acting as a transdermal vector for the carbazole. |
| Eye/Face Protection | Snug-fitting Chemical Splash Goggles | ANSI Z87.1 (D3 rating) | Standard safety glasses with side shields leave gaps. The D3 rating ensures protection against aerosolized dust and solvent splashes. |
| Respiratory Protection | N95 or P100 Particulate Respirator | 95% - 99.9% filtration efficiency | Required only if weighing outside a certified powder-dispensing hood. Captures aerosolized micro-crystals generated by static repulsion. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex® IIIA or equivalent | Prevents particulate accumulation on street clothes. FR is required because the compound is often utilized in metal-catalyzed cross-coupling reactions involving flammable solvents. |
Operational Workflow: Self-Validating Handling Protocol
The most hazardous operational phase for 4-methyl-2,3,4,9-tetrahydro-1H-carbazole is the transition from a dry powder to a reactive solution. Follow this step-by-step methodology, designed to integrate safety with experimental precision[3][4].
Phase 1: Pre-Operation & Engineering Validation
-
Validate Containment: Do not open the chemical container on an open bench. Utilize a certified chemical fume hood or a localized powder-weighing isolator.
-
Self-Validation Step: Tape a 2-inch strip of a Kimwipe to the bottom of the hood sash. It must pull inward at a steady, >45-degree angle, visually confirming a face velocity of at least 80–100 feet per minute (fpm).
-
-
Static Mitigation: Pass the sealed chemical vial through an anti-static ionizer fan for 15 seconds. This neutralizes the surface charge, preventing the powder from aerosolizing upon opening.
Phase 2: Execution & Transfer 3. Tool Selection: Use a static-dissipative (e.g., PTFE-coated) micro-spatula. Causality: Metal spatulas exacerbate triboelectric charging, causing the carbazole powder to "jump" and contaminate the balance enclosure. 4. Weighing: Tare a conductive anti-static weigh boat. Transfer the required mass of 4-methyl-2,3,4,9-tetrahydro-1H-carbazole slowly, keeping the spatula tip within 1 inch of the boat to minimize drop-height aerosolization. 5. Solubilization: Transfer the solid to the reaction vessel before adding the solvent.
- Critical Safety Shift: Once the solvent (e.g., THF) is introduced, immediately upgrade your PPE by donning a second pair of nitrile gloves over your base layer. The hazard has now shifted from an inhalation risk to a transdermal penetration risk.
Phase 3: Doffing & Decontamination 6. Glove Removal: Use the "beak method" to remove the outer contaminated gloves inside the fume hood, ensuring no solvent/chemical residue is transferred to the sash handles or your lab coat.
Spill Response and Disposal Plan
In the event of a localized spill, sweeping or brushing the powder is strictly prohibited, as it will instantly generate a highly irritating respiratory cloud.
Spill Containment (Dry Powder):
-
The Wet-Wipe Method: Dampen a highly absorbent laboratory wipe with a high-flashpoint solvent in which the compound is poorly soluble (e.g., water with a mild surfactant, or a heavy mineral oil).
-
Gently lay the dampened wipe over the powder to suppress dust generation.
-
Wipe inward from the perimeter to the center.
-
Place the contaminated wipes into a sealable, hazardous waste bag.
Disposal Logistics:
-
Solid Waste: Unused 4-methyl-2,3,4,9-tetrahydro-1H-carbazole and contaminated consumables (weigh boats, wipes, gloves) must be placed in a rigid, leak-proof container labeled "Toxic Solid Waste - Carbazole Derivatives" for high-temperature incineration.
-
Liquid Waste: Reaction filtrates or mother liquors containing the compound must be segregated into designated halogenated or non-halogenated solvent waste carboys, depending on the carrier solvent. Never pour aqueous quenches containing trace carbazole down the drain due to long-term aquatic toxicity risks[5].
Safety Logic & Workflow Visualization
The following diagram maps the logical relationship between the physical state of the chemical, the required engineering controls, and the corresponding PPE.
Caption: Decision logic and workflow for handling 4-methyl-2,3,4,9-tetrahydro-1H-carbazole based on physical state.
References
1.. Occupational Safety and Health Administration, U.S. Department of Labor. 2.. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. 3.. National Center for Biotechnology Information. PubChem Compound Database.
Sources
- 1. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
